Product packaging for Delavirdine Mesylate(Cat. No.:CAS No. 147221-93-0)

Delavirdine Mesylate

Cat. No.: B1670215
CAS No.: 147221-93-0
M. Wt: 552.7 g/mol
InChI Key: MEPNHSOMXMALDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delavirdine mesylate is the monomethanesulfonic acid salt of delavirdine, a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when delavirdine is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It contains a delavirdine.
This compound is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and has 1 investigational indication.
See also: Delavirdine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N6O6S2 B1670215 Delavirdine Mesylate CAS No. 147221-93-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136817-59-9 (Parent)
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701017136
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to tan crystalline powder

CAS No.

147221-93-0
Record name Delavirdine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147221-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELAVIRDINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 226-228 °C /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Delavirdine Mesylate's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which Delavirdine inhibits HIV-1 reverse transcriptase (RT), the viral enzyme essential for converting the viral RNA genome into DNA. The guide details the allosteric binding of Delavirdine to a hydrophobic pocket adjacent to the enzyme's active site, leading to conformational changes that disrupt its catalytic function. Furthermore, this document outlines the common resistance mutations that diminish the drug's efficacy, presents quantitative data on its inhibitory activity, and provides detailed protocols for key experimental procedures used to study its mechanism of action.

Introduction

Delavirdine is a synthetic, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs like Delavirdine employ a non-competitive mechanism of inhibition. They bind to a distinct site on the HIV-1 reverse transcriptase, inducing a conformational change that renders the enzyme inactive. This guide will focus on the specific molecular interactions and kinetic parameters that define Delavirdine's inhibitory action on HIV-1 RT.

Mechanism of Action

Delavirdine inhibits the RNA- and DNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase by binding to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding is allosteric, meaning it occurs at a site other than the enzyme's active site.[1]

The binding of Delavirdine to this pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase. This structural alteration distorts the positions of the catalytic aspartate residues (Asp110, Asp185, and Asp186) within the active site, thereby preventing the proper binding of the natural deoxynucleoside triphosphate (dNTP) substrates and the primer-template complex. Consequently, the enzyme is unable to catalyze the formation of phosphodiester bonds, halting DNA synthesis.

Signaling Pathway of Inhibition

The following diagram illustrates the allosteric inhibition of HIV-1 RT by Delavirdine.

Delavirdine_Mechanism cluster_0 HIV-1 Reverse Transcriptase (RT) RT_inactive Inactive RT RT_active Active RT RT_inhibited Inhibited RT RT_active->RT_inhibited Conformational Change Proviral_DNA Proviral DNA Synthesis (Blocked) RT_active->Proviral_DNA Catalyzes RT_inhibited->Proviral_DNA Inhibits Delavirdine Delavirdine Delavirdine->RT_active Allosteric Binding dNTPs dNTPs dNTPs->RT_active Binds Viral_RNA Viral RNA Template Viral_RNA->RT_active Binds

Mechanism of Delavirdine's allosteric inhibition of HIV-1 RT.

Resistance to Delavirdine

The clinical efficacy of Delavirdine can be compromised by the emergence of drug-resistant strains of HIV-1. Resistance is primarily associated with specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase. These mutations can reduce the binding affinity of Delavirdine to the enzyme.

The most common mutations conferring resistance to Delavirdine include:

  • K103N: This mutation involves the substitution of lysine (K) with asparagine (N) at codon 103.[2]

  • Y181C: This mutation involves the substitution of tyrosine (Y) with cysteine (C) at codon 181.[3]

  • P236L: A less common mutation where proline (P) is replaced by leucine (L) at codon 236.[2]

The presence of one or more of these mutations can significantly increase the concentration of Delavirdine required to inhibit viral replication.

Quantitative Analysis of Delavirdine Inhibition

The inhibitory potency of Delavirdine is quantified using several key parameters, including the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzymatic assays and provide a measure of the drug's effectiveness against both wild-type and mutant forms of HIV-1 RT.

HIV-1 RT Variant IC50 (µM) Fold Change in IC50 Ki (µM) Reference
Wild-Type0.022 (median)-8 (nM)[4]
K103N> 1.0> 45N/A[4]
Y181C> 1.0> 45N/A[4]
K103N + Y181C5.365 (median)~244N/A[4]
P236L> 1.0> 45N/A[4]

Note: "N/A" indicates that the data was not available in the cited sources. The fold change is calculated relative to the wild-type IC50.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Delavirdine against HIV-1 RT.

Experimental Workflow:

Inhibition_Assay_Workflow A Prepare Reagents: - Recombinant HIV-1 RT - Delavirdine dilutions - Reaction buffer - Poly(rA)/oligo(dT) template/primer - Labeled dTTP B Set up reaction mixture in a 96-well plate: - Add buffer, template/primer, and Delavirdine A->B C Pre-incubate the mixture B->C D Initiate reaction by adding HIV-1 RT and labeled dTTP C->D E Incubate at 37°C D->E F Stop the reaction E->F G Quantify incorporated labeled dTTP F->G H Calculate % inhibition and determine IC50 G->H Mutagenesis_Workflow A Design mutagenic primers containing the desired mutation B Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type RT gene as a template A->B C Digest the PCR product with DpnI to remove the parental methylated template DNA B->C D Transform the DpnI-treated DNA into competent E. coli cells C->D E Select for transformed colonies and isolate plasmid DNA D->E F Sequence the plasmid DNA to confirm the presence of the desired mutation E->F G Express and purify the mutant HIV-1 RT protein F->G

References

Delavirdine Mesylate Binding Site and Hydrophobic Pocket on the p66 Subunit of HIV-1 Reverse Transcriptase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Delavirdine Mesylate on the p66 subunit of HIV-1 reverse transcriptase (RT), with a specific focus on the hydrophobic pocket that accommodates this non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details the key amino acid residues involved in the interaction, presents quantitative data on binding and resistance, outlines relevant experimental methodologies, and provides visualizations of key processes.

The Delavirdine Binding Site: A Hydrophobic Haven

Delavirdine, a bis(heteroaryl)piperazine (BHAP) compound, binds to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT.[1][2] This pocket is located approximately 10 Å from the polymerase active site and is not present in the unliganded enzyme. The binding of Delavirdine induces a conformational change in the enzyme, creating the pocket and rendering the enzyme inactive.[2]

The binding of Delavirdine is primarily characterized by hydrophobic interactions.[1] Key to the stability of the RT-Delavirdine complex are hydrogen bonding to the main chain of Lysine 103 (K103) and extensive hydrophobic interactions between the indole ring of Delavirdine and Proline 236 (P236).[2]

The amino acid residues that constitute the Delavirdine binding pocket are located within the palm and thumb subdomains of the p66 subunit.[3] The entrance to this pocket is formed by residues from both the p66 and p51 subunits, including Leucine 100 (L100), Lysine 101 (K101), K103, Valine 179 (V179), and Tyrosine 181 (Y181) from p66, and Glutamic acid 138 (E138) from p51.[2]

Quantitative Analysis of Delavirdine Binding and Resistance

The efficacy of Delavirdine is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral reverse transcriptase activity. Mutations within the binding pocket can significantly alter the IC50, leading to drug resistance.

HIV-1 RT Status Mutation(s) Median IC50 (µM) Fold Change in IC50 Reference
Wild-Type-0.022-[4]
Patient Isolates (Baseline)-0.022 (range: 0.01 - 0.132)-[4]
Patient Isolates (Week 8 of Monotherapy)Various5.365 (range: 0.01 - 27.53)>240 (median)[4]
Delavirdine MonotherapyK103N and/or Y181CNot specifiedConfer NNRTI cross-resistance[4]
In vitro SelectionP236LNot specifiedConfers high-level Delavirdine resistance but hypersensitivity to other NNRTIs[4][5]
Clinical Isolates with K103Q polymorphismK103Q0.095~4.3[4]

Experimental Protocols

The characterization of the Delavirdine binding site and the identification of resistance mutations have been largely dependent on two key experimental techniques: X-ray crystallography and site-directed mutagenesis.

X-ray Crystallography of the HIV-1 RT-Delavirdine Complex

The three-dimensional structure of HIV-1 RT in complex with Delavirdine (U-90152) has been determined to a resolution of 2.2 Å.[1] The following is a generalized protocol for such an experiment:

  • Protein Expression and Purification: The p66 and p51 subunits of HIV-1 RT are expressed in E. coli and purified to homogeneity. The heterodimer is then reconstituted.

  • Crystallization: The purified RT heterodimer is co-crystallized with this compound. Crystals are typically grown using the hanging drop vapor diffusion method. Crystallization conditions often require the presence of an NNRTI to stabilize the enzyme's conformation.[1]

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously determined RT structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates.[1]

Site-Directed Mutagenesis to Identify Resistance Mutations

Site-directed mutagenesis is employed to introduce specific amino acid changes into the p66 subunit to study their effect on Delavirdine binding and viral replication.

  • Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA (a plasmid containing the HIV-1 RT gene).

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

  • Template DNA Digestion: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation.

  • Phenotypic Analysis: The mutated RT is then expressed, and its susceptibility to Delavirdine is determined using enzymatic assays to calculate the IC50 value.[4]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important aspects of Delavirdine's interaction with HIV-1 RT.

Delavirdine_Binding_and_Inhibition cluster_binding Delavirdine Binding cluster_inhibition Enzymatic Inhibition Delavirdine Delavirdine Mesylate Binding_Pocket Hydrophobic Binding Pocket Delavirdine->Binding_Pocket Binds to RT_p66 p66 Subunit (HIV-1 RT) Binding_Pocket->RT_p66 Located on Conformational_Change Conformational Change in RT Binding_Pocket->Conformational_Change Induces Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Leads to Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_analysis Analysis Start Start: Wild-Type HIV-1 RT Gene Mutagenesis Introduce Mutation (e.g., P236L) Start->Mutagenesis Expression Express Mutant RT Protein Mutagenesis->Expression Assay Enzymatic Assay with Delavirdine Expression->Assay IC50 Determine IC50 Value Assay->IC50 Resistance Assess Drug Resistance IC50->Resistance Logical_Relationships Delavirdine Delavirdine Binding_Pocket Hydrophobic Pocket Delavirdine->Binding_Pocket interacts with P236 Pro236 Binding_Pocket->P236 includes K103 Lys103 Binding_Pocket->K103 includes Y181 Tyr181 Binding_Pocket->Y181 includes P236L P236L Mutation P236->P236L mutates to K103N K103N Mutation K103->K103N mutates to Y181C Y181C Mutation Y181->Y181C mutates to Resistance Drug Resistance P236L->Resistance K103N->Resistance Y181C->Resistance

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Delavirdine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the combination therapy for HIV-1 infections. This technical guide provides a comprehensive overview of the chemical synthesis and purification of its mesylate salt, Delavirdine Mesylate. The synthesis is a multi-step process involving the preparation of two key intermediates: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine and 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. These intermediates are subsequently coupled to form Delavirdine, which is then converted to its mesylate salt to enhance its pharmaceutical properties. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a validated High-Performance Liquid Chromatography (HPLC) method for purity analysis. Furthermore, a diagram of Delavirdine's mechanism of action is provided to illustrate its role as an HIV-1 reverse transcriptase inhibitor.

Introduction

Delavirdine operates by binding directly to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase enzyme.[1][2] This binding allosterically inhibits the enzyme's polymerase activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. The synthesis of this compound is a convergent process, culminating in the formation of the final active pharmaceutical ingredient (API). A notable synthetic approach, detailed in Chinese patent CN102675284A, reports a total yield of 34%, a significant improvement over previously reported methods.[3]

Chemical Synthesis

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.

  • Synthesis of Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.

  • Condensation of Intermediates I and II to form Delavirdine and its subsequent conversion to this compound.

A logical workflow for the synthesis is presented below:

A 2-Chloro-3-aminopyridine B 2-Chloro-3-[(1-methylethyl)amino]pyridine A->B Reductive Alkylation C Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine B->C Nucleophilic Substitution I Delavirdine C->I Condensation D Ethyl 5-nitroindole-2-carboxylate E 5-Nitroindole-2-carboxylic acid D->E Hydrolysis F 5-Aminoindole-2-carboxylic acid E->F Reduction G Intermediate II: 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid F->G Sulfonylation H 5-[(Methylsulfonyl)amino]-indole-2-acyl chloride G->H Acyl Chloride Formation H->I Condensation J This compound I->J Salt Formation

Diagram 1: Synthetic Workflow for this compound
Synthesis of Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine

This intermediate is synthesized from 2-chloro-3-aminopyridine in a two-step process.

Step 1: Synthesis of 2-chloro-3-[(1-methylethyl)amino]pyridine

  • Protocol: 2-chloro-3-aminopyridine undergoes a nucleophilic addition reaction with acetone in an acidic environment, followed by reduction with a metal hydride agent such as sodium cyanoborohydride to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.[3]

Step 2: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)

  • Protocol: A mixture of 2-chloro-3-[(1-methylethyl)amino]pyridine and anhydrous piperazine (in a molar ratio of 1:6 to 1:12) is heated to reflux. The resulting product, Intermediate I, is isolated and purified.[3]

ParameterValueReference
Molar Ratio (2-chloro-3-[(1-methylethyl)amino]pyridine:Piperazine)1:6 - 1:12[3]
ReactionReflux[3]

Table 1: Reaction Parameters for the Synthesis of Intermediate I.

Synthesis of Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid

The synthesis of Intermediate II begins with ethyl 5-nitroindole-2-carboxylate and proceeds through a three-step sequence.

Step 1: Hydrolysis of Ethyl 5-nitroindole-2-carboxylate

  • Protocol: Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under alkaline conditions to yield 5-nitroindole-2-carboxylic acid.[3]

Step 2: Reduction of 5-nitroindole-2-carboxylic acid

  • Protocol: The nitro group of 5-nitroindole-2-carboxylic acid is reduced to an amino group using a reducing agent such as Raney Nickel and hydrogen gas at normal temperature and pressure to give 5-aminoindole-2-carboxylic acid.[3]

Step 3: Sulfonylation of 5-aminoindole-2-carboxylic acid

  • Protocol: 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in a suitable solvent to produce 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II).[3]

Condensation and Salt Formation

Step 1: Formation of 5-[(methylsulfonyl)amino]-indole-2-acyl chloride

  • Protocol: Intermediate II is treated with thionyl chloride to form the corresponding acyl chloride.[3]

Step 2: Condensation to form Delavirdine

  • Protocol: A solution of 14.1 g (0.064 mol) of Intermediate I in 250 mL of anhydrous dichloromethane is prepared in a 500 mL three-necked flask. Triethylamine (12.5 mL, 0.09 mol) is added, and the mixture is cooled to 0°C. A dichloromethane solution of 5-[(methylsulfonyl)amino]-indole-2-acyl chloride is added dropwise with stirring. The reaction is maintained at 0°C for 8 hours.[3] After the reaction is complete, the mixture is washed successively with a dilute acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield a light yellow solid. The crude product is recrystallized from ethyl acetate/hexane to give Delavirdine as a white solid.[3]

ParameterValueReference
Molar Ratio (Intermediate I : Intermediate II acyl chloride)1 : 1.1 (approx.)[3]
Temperature0 °C[3]
Reaction Time8 hours[3]
Yield63%[3]

Table 2: Reaction Parameters for the Synthesis of Delavirdine.

Step 3: Formation of this compound

  • Protocol: 10.0 g (21.9 mmol) of Delavirdine is placed in a 250 mL round-bottomed flask with 5 mL of methanol and stirred. The mixture is heated in a 64°C water bath, and 1.56 mL of methanesulfonic acid is added dropwise. The methanol is gradually evaporated, and hot acetone is added when the solution becomes turbid, leading to the precipitation of a large amount of white solid. The solid is collected by filtration and washed with acetone to yield 10.0 g of this compound.[3]

ParameterValueReference
Yield80%[3]
Melting Point217-219 °C[3]

Table 3: Parameters for the Formation of this compound.

Purification

The purification of Delavirdine and its mesylate salt is crucial to ensure the high purity required for pharmaceutical applications.

Recrystallization of Delavirdine
  • Protocol: The crude Delavirdine solid is dissolved in a minimal amount of hot ethyl acetate. Normal hexane is then added until the solution becomes turbid. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The resulting white crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.[3]

Purification of this compound
  • Protocol: The precipitated this compound from the salt formation step is collected by filtration and washed with acetone to remove any unreacted starting materials and byproducts.[3] Further purification can be achieved by recrystallization from appropriate solvents. It is important to note that this compound can exist in different crystalline forms, and the choice of solvent and crystallization conditions can influence the resulting polymorph.[4]

Analytical Method for Purity Determination

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity of this compound and for identifying any potential impurities.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV spectrophotometer at an appropriate wavelength
Flow Rate Typically 1.0 mL/min
Injection Volume Typically 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Table 4: General RP-HPLC Parameters for the Analysis of this compound.

  • Validation Parameters: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Mechanism of Action

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme.

cluster_0 HIV-1 Reverse Transcriptase (p66 subunit) A Catalytic Site E Inhibition of DNA Synthesis A->E Leads to B Hydrophobic Pocket D Conformational Change in Enzyme B->D Induces C Delavirdine C->B Binds to D->A Allosterically Inhibits F Blockage of Viral Replication E->F Results in

Diagram 2: Mechanism of Action of Delavirdine

Delavirdine binds to a non-catalytic, allosteric site on the p66 subunit of HIV-1 reverse transcriptase, known as the hydrophobic pocket.[1][2] This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits its function. Consequently, the enzyme is unable to catalyze the conversion of the viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genetic material into the host cell's genome and subsequent viral replication.

Conclusion

This technical guide has outlined a comprehensive and detailed approach to the chemical synthesis and purification of this compound. The provided experimental protocols, based on available literature, offer a solid foundation for researchers and drug development professionals. The successful synthesis relies on the careful execution of each step, with particular attention to reaction conditions and purification techniques to ensure a high-purity final product. The included analytical method provides a framework for the quality control of this compound. Understanding the mechanism of action of Delavirdine is fundamental to its application as an antiretroviral agent. This guide serves as a valuable resource for the scientific community engaged in the development and manufacturing of this important therapeutic agent.

References

Synthesis of Delavirdine Mesylate Analogs for Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Delavirdine Mesylate analogs. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The exploration of its analogs is crucial for understanding the structural requirements for potent anti-HIV activity, improving efficacy against resistant strains, and optimizing pharmacokinetic properties.

Introduction to Delavirdine and its Mechanism of Action

Delavirdine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus.[2] This binding is allosteric, meaning it occurs at a site distinct from the active site for nucleosides. The binding of Delavirdine induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA. This mechanism is characteristic of the NNRTI class of antiretroviral drugs.[2] The clinical use of Delavirdine, however, can be limited by the emergence of drug-resistant viral strains and a relatively short serum half-life, necessitating the development of novel analogs with improved therapeutic profiles.[3]

Structure-Activity Relationship (SAR) of Delavirdine Analogs

The core structure of Delavirdine consists of a central piperazine ring linking an indole moiety and a substituted pyridine ring. SAR studies on Delavirdine analogs have revealed several key structural features that influence its antiretroviral activity. Modifications to these core components have led to the identification of analogs with varying potencies.

A study focused on the synthesis and evaluation of Delavirdine analogs where the indole ring was replaced with various arylpyrrole moieties provided significant insights into the SAR of this class of compounds. The following table summarizes the anti-HIV-1 activity (EC50) of a series of these analogs in acutely infected MT4 cells.

Compound IDRR1R2Anti-HIV-1 Activity (EC50, µM)
1Aa HHH0.23
1Ab 4-ClHH0.51
1Ac 4-FHH0.39
1Ad HHNH21.1
1Ae 4-ClHNH22.5
1Af 4-FHNH21.8
1Ag HHOH>10
1Ba HMeH0.45
1Bb 4-ClMeH0.88
1Bc 4-FMeH0.62
1Bd HMeNH23.2
1Be 4-ClMeNH25.1
1Bf 4-FMeNH24.3
1Bg HMeOH>10

Data extracted from "Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties."[3][4]

Key SAR Insights:

  • Arylpyrrole Substitution: The unsubstituted arylpyrrole analog (1Aa ) demonstrated the most potent activity in this series.

  • Effect of Halogen Substitution: The introduction of a chloro (1Ab ) or fluoro (1Ac ) group at the 4-position of the phenyl ring of the arylpyrrole moiety resulted in a slight decrease in activity compared to the unsubstituted analog.

  • Amino Group Introduction: Conversion of the nitro group to an amino group (e.g., 1Ad , 1Ae , 1Af ) led to a significant reduction in anti-HIV-1 potency.

  • Hydroxyl Group Introduction: The presence of a hydroxyl group (1Ag , 1Bg ) resulted in a loss of antiviral activity.

  • N-Methylation of Pyrrole: N-methylation of the pyrrole ring (Series 1B ) generally resulted in a slight decrease in activity compared to their non-methylated counterparts (Series 1A ).

Experimental Protocols

This section provides detailed methodologies for the synthesis of Delavirdine analogs, focusing on the preparation of key intermediates and the final coupling reactions. The following protocols are based on established synthetic routes for Delavirdine and its derivatives.[3][5]

General Synthetic Scheme

The synthesis of Delavirdine analogs generally follows a convergent approach, involving the preparation of a substituted indole or analogous heterocyclic carboxylic acid and a substituted piperazine intermediate, followed by their coupling.

G cluster_0 Synthesis of Heterocyclic Carboxylic Acid cluster_1 Synthesis of Piperazine Intermediate cluster_2 Final Coupling Start_A Substituted Nitroaromatic Intermediate_A Heterocyclic Intermediate Start_A->Intermediate_A Ring Formation Acid Heterocyclic Carboxylic Acid Intermediate_A->Acid Hydrolysis/Oxidation Coupling Amide Coupling Acid->Coupling Start_B 2-Chloro-3-aminopyridine Intermediate_B1 N-Isopropyl-2-chloro-3-aminopyridine Start_B->Intermediate_B1 Alkylation Piperazine N-Isopropyl-N'-(pyridin-2-yl)piperazine Intermediate_B1->Piperazine Piperazine Addition Piperazine->Coupling Analog Delavirdine Analog Coupling->Analog

Caption: General synthetic workflow for Delavirdine analogs.

Synthesis of 5-Aryl-1H-pyrrole-2-carboxylic Acids (Example Intermediate)
  • Preparation of α-Cyano-γ-keto Esters: A mixture of an appropriate phenacyl bromide (1.0 eq), ethyl cyanoacetate (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetone is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-cyano-γ-keto ester.

  • Cyclization to form Arylpyrroles: The crude α-cyano-γ-keto ester is dissolved in diethyl ether, and dry HCl gas is bubbled through the solution for 30 minutes at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to afford the arylpyrrole ester.

  • Hydrolysis to Carboxylic Acid: The arylpyrrole ester (1.0 eq) is suspended in a 1:1 mixture of ethanol and 2N aqueous NaOH. The mixture is heated at reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl. The precipitated solid is filtered, washed with water, and dried to yield the 5-aryl-1H-pyrrole-2-carboxylic acid.[3]

Synthesis of N-Isopropyl-N'-(pyridin-2-yl)piperazine (Key Intermediate)
  • Synthesis of 2-Chloro-3-[(1-methylethyl)amino]pyridine: 2-Chloro-3-aminopyridine is reacted with acetone in the presence of an acid catalyst, followed by reduction with a suitable reducing agent (e.g., sodium borohydride) to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.[5]

  • Reaction with Piperazine: A mixture of 2-chloro-3-[(1-methylethyl)amino]pyridine (1.0 eq) and excess anhydrous piperazine (6-12 eq) is heated at reflux for 24 hours. The reaction mixture is cooled, and toluene is added. The mixture is filtered to remove solids, and the filtrate is washed with water after pH adjustment. The organic layer is dried and concentrated to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[5]

Final Coupling to Synthesize Delavirdine Analogs
  • Amide Bond Formation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous THF, 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.[3]

  • The piperazine intermediate (1.0 eq) dissolved in THF is then added to the reaction mixture. The reaction is stirred for 12 hours at room temperature.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the final Delavirdine analog.[3]

Anti-HIV-1 Assay Protocol

The anti-HIV-1 activity of the synthesized analogs is typically evaluated in cell-based assays.

  • Cell Culture: MT-4 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Infection: Cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

  • Activity Measurement: After 5 days of incubation at 37°C, the amount of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration required to inhibit viral replication by 50%.

Mechanism of Action and Resistance Pathway

Delavirdine and its analogs inhibit HIV-1 replication by binding to the NNRTI binding pocket of the reverse transcriptase enzyme. This binding event prevents the enzyme from carrying out its function of converting viral RNA to DNA, a crucial step in the viral life cycle.

G cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Delavirdine Analog cluster_2 Mechanism of Resistance HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Reverse Transcription Proviral_DNA Proviral DNA RT->Proviral_DNA Integration Integration into Host Genome Proviral_DNA->Integration Replication Viral Replication Integration->Replication Delavirdine Delavirdine Analog Inhibition Delavirdine->Inhibition Reduced_Binding Reduced Drug Binding Delavirdine->Reduced_Binding Ineffective Inhibition Inhibition->RT Allosteric Binding Mutation Mutation in RT Gene Altered_RT Altered RT Enzyme Mutation->Altered_RT Altered_RT->Reduced_Binding Resistance Drug Resistance Reduced_Binding->Resistance

Caption: Mechanism of action of Delavirdine analogs and the pathway to drug resistance.

Mutations in the NNRTI binding pocket, such as K103N and Y181C, can reduce the binding affinity of Delavirdine and other NNRTIs, leading to drug resistance.[1] The development of new analogs with activity against these resistant strains is a key objective of SAR studies.

Conclusion

The synthesis and SAR evaluation of this compound analogs remain a critical area of research in the quest for more effective anti-HIV therapies. The methodologies and data presented in this guide provide a framework for the rational design and development of novel NNRTIs. By systematically modifying the core structure of Delavirdine and assessing the biological activity of the resulting analogs, researchers can identify compounds with improved potency, broader activity against resistant strains, and more favorable pharmacokinetic profiles, ultimately contributing to the advancement of HIV treatment.

References

In Vitro Antiviral Efficacy of Delavirdine Mesylate Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Delavirdine Mesylate against Human Immunodeficiency Virus Type 1 (HIV-1). Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in combination antiretroviral therapy. This document details its mechanism of action, summarizes key quantitative efficacy data, and outlines the experimental protocols used for its in vitro evaluation.

Mechanism of Action

This compound is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2][3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine does not require intracellular phosphorylation to become active. It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, a site distinct from the active site for nucleoside binding.[3][5] This allosteric binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[2][3][4] Consequently, this action prevents the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle. It is important to note that Delavirdine does not inhibit human DNA polymerases α, γ, or δ, nor is it active against HIV-2 RT.[2]

cluster_0 HIV-1 Replication Cycle (Early Stage) HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription RT Reverse Transcriptase (RT) Inactive_RT Inactive RT Complex Delavirdine This compound Delavirdine->RT Allosteric Binding

Mechanism of this compound Action on HIV-1 Reverse Transcriptase.

Quantitative Data Summary

The in vitro anti-HIV-1 activity of Delavirdine has been evaluated in various cell-based assays using both laboratory-adapted strains and clinical isolates of the virus.[1][4][6] The potency of the drug is typically expressed as the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90), which represent the drug concentrations required to inhibit viral replication by 50% and 90%, respectively.

HIV-1 Isolate Type Number of Isolates (n) IC50 (µM) IC90 (µM)
Laboratory Isolates50.005 - 0.0300.04 - 0.10
Clinical Isolates74Mean: 0.038 (Range: 0.001 - 0.69)0.05 - 0.10 (for n=24)

Table 1: Summary of In Vitro Antiviral Activity of this compound against HIV-1 Strains. Data compiled from multiple studies.[1][2][4][6]

Experimental Protocols

The in vitro antiviral activity of this compound is assessed through various cell-based assays that measure the inhibition of HIV-1 replication in the presence of the drug. The general workflow involves infecting susceptible human cell lines with HIV-1 and quantifying viral replication at different drug concentrations.

G cluster_quant Quantification Methods A 1. Cell Culture (e.g., TZM-bl, PBMCs, Lymphoblastic lines) C 3. Infection (Cells are incubated with HIV-1 and drug dilutions) A->C B 2. Drug Preparation (Serial dilutions of Delavirdine) B->C D 4. Incubation (Typically 48-72 hours) C->D E 5. Quantification of Viral Replication D->E Q1 p24 Antigen ELISA E->Q1 Measures viral core protein Q2 Reverse Transcriptase (RT) Assay E->Q2 Measures viral enzyme activity Q3 Reporter Gene Assay (e.g., Luciferase) E->Q3 Measures Tat-induced gene expression F 6. Data Analysis (Calculate IC50/IC90 values) Q1->F Q2->F Q3->F

General Experimental Workflow for In Vitro Anti-HIV-1 Drug Susceptibility Testing.

Cell Lines and Virus Strains
  • Cell Lines: A variety of human cell lines are used to assess antiviral activity. These include lymphoblastic cell lines (e.g., H9, MT-4), monocytic cell lines, and peripheral blood mononuclear cells (PBMCs).[2][4] Additionally, engineered cell lines like TZM-bl, which contain HIV-1 LTR-driven reporter genes (luciferase), are commonly used for high-throughput screening.[1][3]

  • Virus Strains: The assays are conducted using both laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and a panel of clinical isolates obtained from HIV-1 infected individuals to ensure the relevance of the findings.

Common Assay Methodologies
  • p24 Antigen Capture ELISA: This assay quantifies the concentration of the HIV-1 p24 core antigen in the supernatant of infected cell cultures.[5] A reduction in the p24 level in treated cells compared to untreated controls indicates antiviral activity. The assay involves capturing the p24 antigen between two layers of anti-p24 antibodies, with a final detection step involving an enzyme-linked secondary antibody that produces a colorimetric signal.[5]

  • Reverse Transcriptase (RT) Activity Assay: This method measures the activity of the reverse transcriptase enzyme in the culture supernatant, which correlates with the number of viral particles. The assay typically provides an exogenous template and primers, and the RT activity is determined by the incorporation of labeled nucleotides into newly synthesized DNA, which can be measured colorimetrically or through qPCR-based methods.[7][8]

  • TZM-bl Reporter Gene Assay: This is a highly sensitive and widely used assay for quantifying HIV-1 infection.[1][3] The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, making it susceptible to a broad range of HIV-1 strains.[2] These cells also contain integrated firefly luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[1] Upon successful infection and the production of the viral Tat protein, the LTR is activated, leading to the expression of the reporter genes. The antiviral activity is measured as a reduction in luciferase activity (luminescence) in the presence of the drug.[1][3]

Data Analysis

For each assay, the percentage of viral inhibition is calculated at various concentrations of Delavirdine. These data are then used to generate a dose-response curve, from which the IC50 and IC90 values are determined using non-linear regression analysis.

Resistance

As with other NNRTIs, resistant HIV-1 strains can emerge rapidly when Delavirdine is used as monotherapy.[1] Mutations in the reverse transcriptase gene, particularly at positions K103N and P236L, have been associated with Delavirdine resistance.[9] The K103N mutation, for instance, can confer cross-resistance to other NNRTIs.[9] Therefore, Delavirdine should always be administered in combination with other active antiretroviral agents.[1]

Conclusion

This compound demonstrates potent in vitro activity against a range of HIV-1 laboratory and clinical isolates. Its mechanism as a specific, non-competitive inhibitor of reverse transcriptase is well-characterized. The quantitative data from various cell-based assays confirm its efficacy in inhibiting viral replication at low micromolar concentrations. Understanding the experimental protocols and the potential for resistance is crucial for its appropriate application in research and clinical settings as part of a comprehensive antiretroviral strategy.

References

The Discovery and Development of Delavirdine: A Bisheteroarylpiperazine NNRTI

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Delavirdine (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the bisheteroarylpiperazine (BHAP) class of compounds.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[3] Delavirdine functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inhibiting its function allosterically.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation, and structure-activity relationships of Delavirdine. Detailed experimental protocols for key assays are provided, along with a summary of critical quantitative data in tabular format and visualizations of key pathways and processes.

Introduction to HIV and the Role of Reverse Transcriptase

Human Immunodeficiency Virus (HIV) is a retrovirus that primarily infects vital cells of the human immune system, such as helper T cells (specifically CD4+ T cells), macrophages, and dendritic cells.[6] The lifecycle of HIV involves several key steps, including binding and fusion to the host cell, reverse transcription of its RNA genome into DNA, integration of the viral DNA into the host genome, transcription and translation of viral proteins, assembly of new virions, and budding from the host cell.[6]

A crucial enzyme in this lifecycle is reverse transcriptase (RT), which catalyzes the conversion of the single-stranded viral RNA into double-stranded DNA.[2] This process is a hallmark of retroviruses and a prime target for antiretroviral therapy.[2] Inhibitors of reverse transcriptase are broadly categorized into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[6] Delavirdine falls into the latter category.

The Discovery of Delavirdine as a Bisheteroarylpiperazine NNRTI

Delavirdine emerged from a class of compounds known as bis(heteroaryl)piperazines (BHAPs).[1][2] The development of these compounds as anti-HIV agents was a significant step in the evolution of NNRTIs.[2]

Mechanism of Action

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[7] It binds to a specific, allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits the polymerase activity, thereby preventing the conversion of viral RNA into DNA.[7] A key characteristic of NNRTIs, including Delavirdine, is their high specificity for HIV-1 RT; they do not inhibit HIV-2 RT or human DNA polymerases.[7]

Signaling Pathway: HIV-1 Lifecycle and Inhibition by Delavirdine

HIV_Lifecycle cluster_host_cell Host Cell cluster_inhibition HIV_RNA Viral RNA HIV_DNA Viral DNA HIV_RNA->HIV_DNA Reverse Transcription Assembly Virion Assembly HIV_RNA->Assembly Integration Integration into Host Genome HIV_DNA->Integration Transcription Transcription Integration->Transcription Viral_Proteins Viral Proteins Transcription->Viral_Proteins Translation Translation Translation Budding Budding Assembly->Budding New_Virion New Virion Budding->New_Virion Viral_Proteins->Assembly Delavirdine Delavirdine RT Reverse Transcriptase Delavirdine->RT Inhibits HIV_Virion HIV-1 Virion HIV_Virion->HIV_RNA Enters Cell

Caption: HIV-1 lifecycle and the inhibitory action of Delavirdine on reverse transcriptase.

Preclinical Development

In Vitro Antiviral Activity

Delavirdine demonstrated potent and selective activity against HIV-1 in various cell-based assays. The 50% inhibitory concentration (IC50) for laboratory strains of HIV-1 typically ranged from 0.005 to 0.030 µM.[8] For clinical isolates, the mean IC50 was approximately 0.038 µM.[8]

HIV-1 Strain IC50 (µM) IC90 (µM) Reference
Laboratory Isolates (N=5)0.005 - 0.0300.04 - 0.10[8]
Clinical Isolates (N=74)0.038 (mean)0.05 - 0.10[8]
ACTG 260 Baseline Isolates0.022 (median)Not Reported[9]
Resistance Profile

A significant challenge with NNRTIs is the rapid development of resistance. For Delavirdine, mutations in the reverse transcriptase gene can lead to reduced susceptibility. The most common mutations observed in patients receiving Delavirdine monotherapy were K103N and Y181C.[9] The P236L mutation, which confers resistance to Delavirdine but can increase susceptibility to other NNRTIs, was observed less frequently.[9]

RT Mutation Effect on Delavirdine Susceptibility Cross-Resistance Reference
K103NResistanceCross-resistance to other NNRTIs[9]
Y181CResistanceCross-resistance to other NNRTIs[9]
P236LResistanceHypersensitivity to other NNRTIs[9]
V106AResistance-[9]
Pharmacokinetics and Metabolism

Delavirdine is rapidly absorbed after oral administration.[7] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme, with some contribution from CYP2D6.[8] The major metabolic pathways are N-dealkylation and pyridine hydroxylation.[8] Delavirdine is also an inhibitor of CYP3A4, which can lead to drug-drug interactions.[10]

Pharmacokinetic Parameter Value Reference
Bioavailability (tablet vs. solution)~85%[8]
Protein Binding~98%[7]
Mean Half-life (400 mg TID)5.8 hours (range: 2-11 hours)[8]
Cmax (400 mg TID, steady state)35 ± 20 µM[8]
AUC (400 mg TID, steady state)180 ± 100 µM·hr[8]
Cmin (400 mg TID, steady state)15 ± 10 µM[8]

Clinical Development

Delavirdine was evaluated in several clinical trials, both as monotherapy and in combination with other antiretroviral agents.

Phase I/II Trials

The AIDS Clinical Trials Group (ACTG) 260 was a phase I/II trial of Delavirdine monotherapy.[9] This study demonstrated that while Delavirdine had initial antiviral activity, resistance developed rapidly in most subjects within 8 weeks.[9]

Phase III Trials

A large, randomized, double-blind, placebo-controlled phase III trial compared the combination of Delavirdine and zidovudine (AZT) to AZT alone in patients with HIV-1 infection.[2] The study showed a transient antiviral effect of the combination therapy, with resistance mutations detected in over 90% of subjects by week 12.[2] However, there were fewer AIDS-defining illnesses in the Delavirdine-AZT group compared to the AZT monotherapy group.[2]

Another study showed that in patients with advanced HIV infection, a triple therapy regimen of delavirdine with two NRTIs for one year significantly prolonged the time to virological failure compared to dual therapy.[4] After 50 weeks, 40% of patients on triple therapy had plasma HIV RNA levels below the limit of detection (<50 copies/ml), compared to only 6% on dual NRTI therapy.[11]

Clinical Trial Treatment Arms Key Efficacy Outcomes Reference
ACTG 260 (Phase I/II)Delavirdine MonotherapyTransient antiviral activity; rapid resistance development.[9]
M/3331/0013B (Phase III)Delavirdine + Zidovudine vs. ZidovudineTransient antiviral effect; fewer AIDS-defining illnesses with combination therapy.[2]
Combination Therapy StudyTriple Therapy (Delavirdine + 2 NRTIs) vs. Dual Therapy (2 NRTIs)40% vs. 6% with HIV RNA <50 copies/ml at 50 weeks.[11]

Structure-Activity Relationship (SAR)

The development of Delavirdine and other bisheteroarylpiperazine (BHAP) NNRTIs involved extensive structure-activity relationship (SAR) studies to optimize antiviral potency and metabolic stability.

Key Structural Features

The BHAP scaffold consists of a central piperazine ring linking two heteroaromatic systems, typically an indole and a pyridine.[2] Modifications to both the indole and pyridine moieties, as well as the piperazine linker, have been explored to enhance antiviral activity and overcome resistance.

Modifications to the Pyridine Ring

The major route of metabolism for Delavirdine is the oxidative N-dealkylation of the 3-isopropylamino substituent on the pyridine ring.[1] SAR studies have shown that replacing this group with a 3-tert-butylamino or a 3-alkoxy substituent can enhance metabolic stability while retaining inhibitory activity.[1]

Modifications to the Indole Ring

Substitution on the indole ring also plays a significant role in the activity and metabolic stability of BHAP compounds.[1] The 5-methanesulfonamido group on the indole of Delavirdine is a key feature contributing to its potency.[10]

Logical Relationship: Delavirdine Development Pathway

Delavirdine_Development Lead_ID Lead Identification (BHAP Scaffold) SAR Structure-Activity Relationship Studies Lead_ID->SAR Preclinical Preclinical Studies SAR->Preclinical Clinical_I_II Phase I/II Clinical Trials Preclinical->Clinical_I_II In_Vitro In Vitro Assays (IC50 Determination) Preclinical->In_Vitro Resistance Resistance Profiling Preclinical->Resistance Pharmacokinetics Pharmacokinetics & Metabolism Preclinical->Pharmacokinetics Safety_Tox Safety & Toxicology Preclinical->Safety_Tox Clinical_III Phase III Clinical Trials Clinical_I_II->Clinical_III FDA_Approval FDA Approval Clinical_III->FDA_Approval

Caption: The logical progression of Delavirdine's development from lead identification to FDA approval.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT)18 template-primer

  • [³H]TTP (tritiated thymidine triphosphate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂)

  • Test compound (Delavirdine) at various concentrations

  • EDTA solution (to stop the reaction)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of Delavirdine in the reaction buffer.

  • In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT)18, and [³H]TTP.

  • Add the diluted Delavirdine or a vehicle control to the appropriate wells.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Transfer the reaction mixture to a filter membrane to capture the radiolabeled DNA product.

  • Wash the filter to remove unincorporated [³H]TTP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each Delavirdine concentration and determine the IC50 value.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay determines the antiviral activity of a compound in a cell culture system. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a clear cytopathic effect (CPE).[12]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Test compound (Delavirdine) at various concentrations

  • Reagents for measuring cell viability (e.g., MTT or a similar tetrazolium salt) or viral antigen expression (e.g., immunofluorescence).[12][13]

Procedure:

  • Seed MT-4 cells in a 96-well microtiter plate.

  • Prepare serial dilutions of Delavirdine in the cell culture medium.

  • Add the diluted Delavirdine to the wells containing the MT-4 cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Include uninfected control wells and infected, untreated control wells.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • Assess the antiviral effect by:

    • Measuring Cell Viability: Add a cell viability reagent (e.g., MTT) and measure the absorbance, which correlates with the number of viable cells.

    • Observing Cytopathic Effect (CPE): Microscopically examine the cells for signs of virus-induced cell death, such as syncytia formation or inhibition of cell clustering.[12]

    • Quantifying Viral Antigen Expression: Use immunofluorescence or flow cytometry to detect the presence of viral antigens in the cells.[13]

  • Calculate the percent protection from CPE or inhibition of viral replication for each Delavirdine concentration and determine the EC50 (50% effective concentration).

Experimental Workflow: In Vitro Evaluation of an NNRTI

NNRTI_Workflow cluster_rt RT Assay Steps cluster_cell Cell-Based Assay Steps Start Start: Test Compound (e.g., Delavirdine) Prepare_Dilutions Prepare Serial Dilutions of Compound Start->Prepare_Dilutions RT_Assay Reverse Transcriptase Inhibition Assay Run_RT_Reaction Run Enzymatic Reaction RT_Assay->Run_RT_Reaction Cell_Assay Cell-Based Anti-HIV Assay Infect_Cells Infect Cells with HIV-1 Cell_Assay->Infect_Cells Data_Analysis Data Analysis End End: Determine Potency (IC50/EC50) Data_Analysis->End Prepare_Dilutions->RT_Assay Prepare_Dilutions->Cell_Assay Measure_Activity Measure RT Activity Run_RT_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Incubate Incubate with Compound Infect_Cells->Incubate Assess_Viability Assess Cell Viability/CPE Incubate->Assess_Viability Assess_Viability->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50 Determine_IC50->Data_Analysis Determine_EC50->Data_Analysis

Caption: A typical experimental workflow for the in vitro evaluation of a non-nucleoside reverse transcriptase inhibitor.

Conclusion

Delavirdine represents an important milestone in the development of NNRTIs for the treatment of HIV-1 infection. As a member of the bisheteroarylpiperazine class, its discovery and development provided valuable insights into the mechanism of allosteric inhibition of HIV-1 reverse transcriptase and the challenges of drug resistance. While its clinical use has been limited by a complex drug interaction profile and the availability of newer NNRTIs with more convenient dosing schedules and improved resistance profiles, the study of Delavirdine has significantly contributed to the fundamental understanding of NNRTI action and has informed the design of subsequent generations of these critical antiretroviral agents. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development.

References

Delavirdine Mesylate: A Technical Guide to its Crystalline Forms and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline and amorphous forms of this compound. While detailed single-crystal structure data is not publicly available, this document synthesizes information from published literature and patents to describe the various polymorphic and solvated forms, their methods of preparation, and the analytical techniques employed for their characterization.

Introduction

Delavirdine, as the mesylate salt, has been identified to exist in multiple solid-state forms.[1][2] The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Therefore, a thorough understanding and control of the polymorphic landscape of this compound are essential for ensuring consistent drug product quality and performance.

This guide details the known anhydrous polymorphs, solvated crystalline forms, and the amorphous phase of this compound. It also outlines the experimental methodologies used for their preparation and characterization.

Known Crystalline and Amorphous Forms

Research has identified at least seven crystalline forms and a stable amorphous form of this compound.[1] These include two anhydrous polymorphic forms, several solvated forms (pseudopolymorphs), and an amorphous phase.

Anhydrous Polymorphic Forms

Two anhydrous polymorphic forms of this compound have been designated as Form VIII (U-90152S) and Form XI (U-90152T).[1] Solid-state NMR studies suggest that both Form VIII and Form XI may contain one molecule per asymmetric unit and that the Delavirdine molecule may adopt a similar conformation in both forms.[3]

Solvated Crystalline Forms (Pseudopolymorphs)

Several solvated crystalline forms of this compound have been reported, including:

  • Hydrates: Form VI and Form XIV are identified as hydrated forms.[1]

  • Ethanol Solvate: Form VII is an ethanol solvate.[1]

  • Acetonitrile Solvate: Form XIII is an acetonitrile solvate.[1]

  • Methanol/Acetone Solvate: Form XII is a solvate formed from a mixture of methanol and acetone.[1] Solid-state NMR analysis indicates that Form XII may consist of two molecules per asymmetric unit.[3]

Amorphous Form

A stable amorphous form, designated as Form V, has also been identified.[3] The amorphous form is characterized by a lack of long-range molecular order. Solid-state NMR suggests that the Delavirdine molecules in the amorphous form may exist in a variety of conformations.[3]

Data Presentation

Due to the absence of publicly available single-crystal X-ray diffraction data, a table of crystallographic parameters cannot be provided. However, the known forms and their classifications are summarized below.

Form DesignationTypeNotesReference(s)
Form VIII (U-90152S) Anhydrous PolymorphOne molecule per asymmetric unit suggested by ssNMR.[1][3]
Form XI (U-90152T) Anhydrous PolymorphOne molecule per asymmetric unit suggested by ssNMR.[1][3]
Form VI Hydrate-[1]
Form XIV Hydrate-[1]
Form VII Ethanol Solvate-[1]
Form XIII Acetonitrile Solvate-[1]
Form XII Methanol/Acetone SolvateTwo molecules per asymmetric unit suggested by ssNMR.[1][3]
Form V AmorphousMolecules may exist in various conformations.[3]

Experimental Protocols

The following sections detail the methodologies cited for the preparation and characterization of this compound's solid forms.

Preparation of Polymorphic and Solvated Forms

The different solid forms of this compound are typically obtained through recrystallization from various solvent systems under controlled conditions.

  • Preparation of Form VIII:

    • Dissolve 10.0 g of Delavirdine in 5 mL of methanol in a 250 mL round-bottomed flask with stirring.

    • Maintain the solution at 64°C in a water bath and add 1.56 mL of methanesulfonic acid.

    • Evaporate the methanol until the solution becomes turbid, then add hot acetone.

    • A large amount of white solid will precipitate.

    • Filter the solid and wash with acetone to obtain this compound Form VIII.[4]

  • Preparation of Form XI:

    • Dissolve 11.9 g of Delavirdine in 100 mL of isopropanol in a 250 mL round-bottomed flask with stirring.

    • Heat the solution to reflux and add 1.8 mL of methanesulfonic acid.

    • Continue refluxing for one hour.

    • Cool the solution to room temperature, which will result in the precipitation of a large amount of solid.

    • Filter the solid and wash with isopropanol to obtain this compound Form XI.[4]

  • Preparation of Form XIV:

    • Dissolve 1.0 g of Delavirdine in 10 mL of methanol in a 100 mL round-bottomed flask.

    • Add 0.156 mL of methanesulfonic acid with stirring at room temperature for 20 minutes.

    • Gradually add acetone until the solution becomes turbid.

    • Place the solution at 5-10°C for 8 hours to allow for crystal formation.

    • Filter the resulting crystals and wash with acetone to obtain this compound Form XIV.[4]

The general workflow for polymorphic screening and preparation can be visualized as follows:

G cluster_prep Polymorph Preparation API Delavirdine Base Solvent Select Solvent(s) (e.g., Methanol, Isopropanol, Acetone) API->Solvent Mesylate Add Methanesulfonic Acid Solvent->Mesylate Crystallization Controlled Crystallization (Temperature, Cooling Rate, etc.) Mesylate->Crystallization Isolation Isolation (Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Polymorph Isolated Polymorph Drying->Polymorph G cluster_char Polymorph Characterization Sample This compound Sample XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD IR Infrared (IR) Spectroscopy Sample->IR ssNMR Solid-State NMR (ssNMR) Sample->ssNMR DMSG Dynamic Moisture Sorption Gravimetry (DMSG) Sample->DMSG Data Combined Analytical Data XRPD->Data IR->Data ssNMR->Data DMSG->Data ID Polymorph Identification and Structural Insights Data->ID G cluster_moa Mechanism of Action of Delavirdine Delavirdine Delavirdine Binding Allosteric Binding Delavirdine->Binding RT HIV-1 Reverse Transcriptase RT->Binding Conformation Conformational Change Binding->Conformation Inhibition Inhibition of Polymerase Activity Conformation->Inhibition Replication Viral DNA Synthesis Blocked Inhibition->Replication

References

Methodological & Application

Delavirdine Mesylate in vitro cell-based assay protocols for anti-HIV-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In Vitro Efficacy of Delavirdine Mesylate Against HIV-1

Introduction

This compound (brand name Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, Delavirdine functions by binding directly and allosterically to the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA.[3][4][5] This non-competitive inhibition blocks the DNA polymerase activity of RT, thereby halting a pivotal step in the HIV-1 replication cycle.[3][5] The evaluation of Delavirdine's potency and cytotoxicity is crucial for drug development and is accomplished through a series of standardized in vitro cell-based assays. These assays quantify the drug's ability to inhibit viral replication and measure its effect on host cell viability.

Mechanism of Action

Delavirdine targets the HIV-1 reverse transcriptase enzyme. Upon viral entry into a host cell, this enzyme begins to transcribe the single-stranded viral RNA genome into double-stranded DNA. Delavirdine binds to a hydrophobic pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[4] This action prevents the formation of viral DNA, thus stopping the infection process before the viral genome can be integrated into the host cell's DNA.

cluster_cell Host Cell (e.g., CD4+ T-cell) HIV_RNA Viral RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT Template vDNA Viral DNA RT->vDNA Reverse Transcription Integration Integration into Host Genome vDNA->Integration HIV_Virion HIV-1 Virion HIV_Virion->HIV_RNA Enters Cell Delavirdine This compound Delavirdine->RT Binds & Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary: Anti-HIV-1 Activity of Delavirdine

The in vitro anti-HIV-1 activity of Delavirdine has been demonstrated in various cell lines, including lymphoblastic and monocytic cells, as well as peripheral blood lymphocytes.[3][6] The potency is typically measured by the 50% and 90% inhibitory concentrations (IC50 and IC90).

Isolate Type Number of Isolates (N) IC50 Range (µM) Mean IC50 (µM) IC90 Range (µM) Reference
Laboratory Isolates50.005 - 0.030Not Reported0.04 - 0.10[3][6]
Clinical Isolates740.001 - 0.690.038Not Reported[3][6]
Clinical Isolates24 (subset of the 74)Not ReportedNot Reported0.05 - 0.10[3][6]

Experimental Protocols

Detailed protocols for key in vitro assays are provided below. These assays are fundamental for determining the efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI = CC50/EC50) of this compound.

cluster_setup Experiment Setup cluster_assays Parallel Assays cluster_analysis Data Analysis start Seed CD4+ T-cells (e.g., MT-4, CEM-SS) in 96-well plates treat Add serial dilutions of This compound start->treat infect Infect cells with HIV-1 stock treat->infect incubate Incubate for 4-7 days infect->incubate p24_assay HIV-1 p24 Antigen ELISA (Measures viral replication) incubate->p24_assay Supernatant syncytia_assay Syncytium Counting (Measures cytopathic effect) incubate->syncytia_assay Cell Monolayer mtt_assay MTT Cell Viability Assay (Measures cytotoxicity) incubate->mtt_assay Cell Monolayer ec50 Calculate EC50 p24_assay->ec50 syncytia_assay->ec50 cc50 Calculate CC50 mtt_assay->cc50 si Determine Selectivity Index (SI = CC50/EC50) ec50->si cc50->si

Figure 2: General workflow for in vitro anti-HIV-1 drug testing.
HIV-1 p24 Antigen Capture Assay Protocol

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the HIV-1 p24 core protein, a key marker of viral replication.[7][8] A reduction in p24 antigen levels in the supernatant of treated, infected cells compared to untreated controls indicates antiviral activity.[9][10] The assay uses monoclonal antibodies coated on a microtiter plate to capture the p24 antigen.[7]

Materials:

  • 96-well microtiter plates coated with anti-p24 monoclonal antibodies

  • Cell culture supernatant from experimental wells

  • Recombinant HIV-1 p24 standards

  • Disruption Buffer (e.g., Triton X-100 based)

  • Biotinylated anti-p24 detector antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 1N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (450 nm)

Procedure:

  • Sample Preparation: Collect cell culture supernatant from each well of the experimental plate. Mix the supernatant with Disruption Buffer to inactivate the virus and release the p24 antigen.[7]

  • Standard Curve: Prepare a serial dilution of the recombinant HIV-1 p24 standard to create a standard curve (e.g., 100 pg/mL down to 3.1 pg/mL).[7]

  • Antigen Capture: Add 100 µL of the prepared samples and standards to the antibody-coated wells. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.

  • Detector Antibody: Add 100 µL of the biotinylated detector antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step as described in step 4.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Reaction Stop: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes using a microplate reader.

  • Data Analysis: Plot the standard curve and determine the concentration of p24 in the experimental samples. Calculate the percentage of inhibition relative to the virus control wells.

Syncytium Formation Inhibition Assay

Principle: Certain strains of HIV-1 induce the fusion of infected and uninfected CD4+ T-cells, forming large, multinucleated giant cells called syncytia.[11][12] This cytopathic effect can be quantified by microscopy. An effective antiviral agent will reduce or prevent the formation of syncytia. This assay is particularly useful with cell lines like CEM-SS or MT-2 that are sensitive to HIV-1 induced cell fusion.[13][14]

Materials:

  • Syncytium-sensitive cell line (e.g., CEM-SS)

  • HIV-1 syncytium-inducing strain (e.g., HIV-1 IIIB)

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density that will form a near-confluent monolayer after the incubation period.

  • Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only) wells.

  • Infection: Add a standardized amount of a syncytium-inducing HIV-1 strain to all wells except the cell controls.

  • Incubation: Incubate the plates for 4 to 6 days at 37°C in a 5% CO₂ incubator, allowing for syncytia to develop in the control wells.[13]

  • Quantification: Using an inverted microscope, count the number of syncytia (defined as a giant cell containing at least four nuclei) in each well.

  • Data Analysis: Calculate the percentage of syncytium inhibition for each drug concentration compared to the virus control wells. Plot the results to determine the EC50 value.

MTT Cell Viability/Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxicity of a test compound.[15] Viable, metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[16]

  • Solubilization solution (e.g., acidified isopropanol or DMSO)[15]

  • 96-well plates with cells treated with Delavirdine (run in parallel with uninfected cells)

  • Complete cell culture medium

  • Microplate reader (570 nm)

Procedure:

  • Assay Setup: Prepare a 96-well plate with cells and serial dilutions of this compound, identical to the antiviral assay plates but without the addition of virus. Incubate for the same duration.

  • MTT Addition: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control wells. Plot the results to determine the 50% cytotoxic concentration (CC50).

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Delavirdine Mesylate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been used as part of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As with all antiretroviral agents, preclinical evaluation of in vivo efficacy is a critical step in the drug development process. Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, have become invaluable tools for studying HIV-1 pathogenesis and for the preclinical testing of novel therapies.[3][4][5][6] These models support HIV-1 replication and allow for the assessment of therapeutic interventions in a living system that recapitulates key aspects of the human immune system.

This document provides detailed application notes and protocols for utilizing humanized mouse models to evaluate the in vivo efficacy of this compound.

Recommended Animal Models

The most suitable animal models for this purpose are humanized mice that can be systemically reconstituted with human lymphoid cells, making them susceptible to HIV-1 infection and capable of demonstrating measurable virologic and immunologic responses to treatment.

1. SCID-hu Thy/Liv Mouse Model: This model involves the implantation of human fetal thymus and liver tissue under the kidney capsule of a Severe Combined Immunodeficient (SCID) mouse.[7] This allows for the development of a functional human thymus-liver organoid that supports the maturation of human T cells, which are the primary targets of HIV-1.

2. Hu-HSC Mouse Model: In this model, immunodeficient mice (e.g., NOD/SCID, NSG) are irradiated and then reconstituted with human hematopoietic stem cells (HSCs) from sources such as cord blood, fetal liver, or bone marrow. This leads to the development of a multi-lineage human immune system, including T cells, B cells, and myeloid cells.

3. Bone Marrow/Liver/Thymus (BLT) Mouse Model: This is a more advanced model where mice are transplanted with human fetal liver and thymus tissue, followed by an injection of autologous fetal liver-derived HSCs. BLT mice develop a robust and functional human immune system, including well-reconstituted mucosal tissues, making them suitable for studying mucosal transmission of HIV-1.[8]

Mechanism of Action of this compound

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.[1][9]

Delavirdine_Mechanism_of_Action cluster_0 HIV-1 Entry cluster_1 Reverse Transcription HIV-1 HIV-1 CD4_Receptor CD4 Receptor HIV-1->CD4_Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Host_Cell Host Cell (CD4+ T Cell) Coreceptor->Host_Cell Fusion & Entry Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Integration Integration Viral_DNA->Integration Integration into Host Genome Delavirdine Delavirdine Mesylate Delavirdine->Reverse_Transcriptase Inhibition

Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Formulation

For oral administration in mice, this compound can be prepared as a suspension.

  • Vehicle: A common vehicle is 0.5% (w/v) methylcellulose in sterile water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Triturate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

    • Prepare the suspension fresh daily or as stability data permits.

In Vivo Efficacy Study in HIV-1 Infected Humanized Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

Experimental_Workflow cluster_0 Phase 1: Model Preparation & Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Monitoring & Endpoint Analysis A Humanized Mouse (e.g., SCID-hu Thy/Liv) B Baseline Blood Sampling (CD4+ T cells, Viral Load) A->B C HIV-1 Inoculation (e.g., intra-implant, intraperitoneal) B->C D Randomization into Treatment Groups C->D E This compound Treatment (Oral Gavage) D->E F Vehicle Control Treatment D->F G Weekly Blood Sampling (Viral Load, CD4+ T cells) E->G F->G H Euthanasia & Tissue Collection (e.g., Thy/Liv implant) G->H I Analysis of Viral Load & CD4+ T Cell Depletion H->I

References

Delavirdine Mesylate: Formulation and Solubility for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine Mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is an antiretroviral agent effective against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves binding directly to the reverse transcriptase enzyme, thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3][4] A significant challenge in the preclinical development of this compound is its poor aqueous solubility, particularly at physiological pH, which can impact its bioavailability and lead to variability in in vivo studies.[3][4] These application notes provide detailed protocols for the formulation and solubility assessment of this compound to support preclinical research.

Data Presentation

Solubility Profile

The aqueous solubility of Delavirdine is highly pH-dependent. The mesylate salt form enhances its solubility in acidic environments.

Property Value Conditions Reference
Chemical Namepiperazine, 1-[3-[(1-methyl-ethyl)amino]-2- pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H- indol-2-yl]carbonyl]-, monomethanesulfonate[4]
Molecular FormulaC22H28N6O3S • CH4O3S[4]
Molecular Weight552.68 g/mol [4]
AppearanceOdorless white-to-tan crystalline powder[3][4]
Aqueous Solubility of Delavirdine Free Base
pH Solubility (µg/mL) Temperature
1.0294223°C
2.029523°C
7.40.8123°C
Data sourced from GSKPro and FDA accessdata.[3][4]
Common Preclinical Formulation Vehicles

Due to its low solubility, various vehicles can be employed to formulate this compound for preclinical studies. The choice of vehicle will depend on the route of administration and the required dose.

Vehicle Type Examples Considerations
Aqueous Solutions (at low pH) Acidified water (e.g., with HCl or citric acid)Suitable for oral gavage if the low pH is tolerable for the animal model. May cause precipitation upon entering the higher pH of the small intestine.
Co-solvent Systems Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO)Can significantly increase solubility. Potential for drug precipitation upon dilution with aqueous fluids in the GI tract. Toxicity of the co-solvent must be considered.[5][6]
Suspensions 0.5% - 1% (w/v) Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) in water, 0.2% Tween 80 in waterSuitable for oral administration of insoluble compounds. Particle size and stability of the suspension are critical for dose uniformity.[7]
Lipid-based Formulations Labrafac PG, Maisine® CC, Transcutol® HPCan enhance solubility and improve oral absorption of lipophilic drugs.[6]

Experimental Protocols

Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment

This protocol determines the equilibrium solubility of this compound in various preclinical vehicles.

Materials:

  • This compound powder

  • Selected preclinical vehicles (e.g., water, pH 7.4 buffer, 0.5% HPMC, 20% PEG 400 in water)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method for this compound

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg).

  • Add a known volume of the selected preclinical vehicle (e.g., 1 mL).

  • Securely cap the vials and place them on an orbital shaker or rotator.

  • Equilibrate the samples for 24-48 hours at a constant temperature (e.g., 25°C).[5]

  • After equilibration, visually inspect the vials to ensure an excess of solid drug remains.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • If the vehicle is buffered, measure the final pH of the solution.

Protocol 2: Preparation of a this compound Solution using a Co-solvent System

This protocol describes the preparation of a solution for oral administration in preclinical species.

Materials:

  • This compound powder

  • PEG 400

  • Sterile water for injection or purified water

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Calibrated balance

Procedure:

  • Weigh the required amount of this compound.

  • Calculate the required volumes of PEG 400 and water. For example, for a 10 mg/mL solution in 40% PEG 400, for a final volume of 10 mL, you would need 100 mg of this compound, 4 mL of PEG 400, and 6 mL of water.

  • Add the PEG 400 to a beaker.

  • While stirring, slowly add the weighed this compound powder to the PEG 400.

  • Continue stirring until the powder is fully dissolved. Gentle heating (up to 40°C) or sonication may be used to aid dissolution.[5]

  • Once dissolved, slowly add the water to the solution while continuously stirring.

  • Make up to the final volume with water.

  • Visually inspect the final solution for any precipitation.

Protocol 3: Preparation of a this compound Suspension

This protocol details the preparation of a homogenous suspension for oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in purified water

  • Mortar and pestle

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the 0.5% HPMC vehicle by slowly adding HPMC powder to water while stirring, and continue to stir until fully dissolved.

  • Weigh the required amount of this compound.

  • Place the powder in a mortar.

  • Add a small volume of the 0.5% HPMC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This ensures complete wetting of the drug particles.[5]

  • Gradually add the remaining vehicle in small portions while continuing to mix.

  • Transfer the mixture to a graduated cylinder and rinse the mortar and pestle with the remaining vehicle to ensure a complete transfer of the drug.

  • Adjust to the final volume with the vehicle.

  • Transfer the suspension to a beaker and stir continuously with a magnetic stirrer before and during dose administration to maintain homogeneity.

Mandatory Visualizations

HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

HIV_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA Viral RNA Genome Viral_RNA_in_cell Viral RNA Viral_RNA->Viral_RNA_in_cell Entry & Uncoating RT Reverse Transcriptase (RT) RT_in_cell RT Enzyme Integrase Integrase Protease Protease ssDNA Single-Stranded Viral DNA RT_in_cell->ssDNA Reverse Transcription (RNA-dependent DNA polymerase) RT_inhibited Inactive RT Complex RT_in_cell->RT_inhibited dsDNA Double-Stranded Viral DNA (Provirus) ssDNA->dsDNA Reverse Transcription (DNA-dependent DNA polymerase) Integrated_DNA Integrated Provirus dsDNA->Integrated_DNA Nuclear Import & Integration (via Integrase) Delavirdine Delavirdine Delavirdine->RT_inhibited Binds to allosteric site RT_inhibited->ssDNA BLOCKS Host_DNA Host Cell DNA Transcription Transcription Integrated_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Viral_mRNA->Protease Translation & Assembly (New Virions)

Caption: Mechanism of Delavirdine action on HIV-1 reverse transcription.

Experimental Workflow: Thermodynamic Solubility Assessment

The following diagram outlines the workflow for determining the thermodynamic solubility of this compound.

Solubility_Workflow start Start add_excess Add excess this compound to vehicle in vial start->add_excess equilibrate Equilibrate on shaker (24-48h at constant temp) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate concentration (Solubility) analyze->calculate end End calculate->end

Caption: Workflow for thermodynamic solubility determination.

Logical Relationships in Formulation Selection

This diagram illustrates the decision-making process for selecting an appropriate preclinical formulation for a poorly soluble compound like this compound.

Formulation_Decision start Poorly Soluble Compound (this compound) solubility_check Solubility in Aqueous Buffers? start->solubility_check lipid Lipid-based Formulation start->lipid High LogP cosolvent_check Solubility in Co-solvents? solubility_check->cosolvent_check No aqueous_sol Aqueous Solution (pH adjusted) solubility_check->aqueous_sol Yes cosolvent_sol Co-solvent Solution cosolvent_check->cosolvent_sol Yes suspension Suspension cosolvent_check->suspension No dose_check Dose Volume Acceptable? dose_check->suspension No (Precipitation Risk) cosolvent_sol->dose_check

Caption: Decision tree for preclinical formulation selection.

References

Troubleshooting & Optimization

Technical Support Center: HIV-1 Resistance to Delavirdine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying HIV-1 resistance to Delavirdine Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1.[1][2] It binds directly to a hydrophobic pocket near the catalytic site of the reverse transcriptase (RT) enzyme.[3][4] This binding event disrupts the enzyme's ability to carry out RNA-dependent and DNA-dependent DNA polymerase activities, ultimately terminating the viral DNA synthesis process.[1][5][6]

Q2: What are the key mutations in the HIV-1 reverse transcriptase that confer resistance to Delavirdine?

Several key mutations in the reverse transcriptase gene are associated with Delavirdine resistance. The most predominant mutations observed in clinical settings are K103N and Y181C.[3][7] The P236L mutation is also known to cause resistance to Delavirdine.[3][8] Other mutations that can contribute to Delavirdine resistance, often in combination with other mutations, include V106A and Y188C/L/H.[3][9]

Q3: We are observing a high level of Delavirdine resistance in our cell culture experiments, but sequencing only reveals the K103N mutation. Is this expected?

Yes, this is an expected outcome. The K103N mutation is one of the most common mutations that confers high-level resistance to first-generation NNRTIs, including Delavirdine.[10] Even as a single mutation, K103N can significantly reduce the susceptibility of HIV-1 to Delavirdine.[3]

Q4: Our lab has identified the P236L mutation in a Delavirdine-resistant HIV-1 strain. Does this mutation confer cross-resistance to other NNRTIs?

Interestingly, the P236L mutation has a unique resistance profile. While it confers resistance to Delavirdine, it can actually lead to hypersensitivity (increased susceptibility) to other NNRTIs like nevirapine.[3][8] This is in contrast to mutations like K103N and Y181C, which typically cause broad cross-resistance across the first-generation NNRTI class.[3]

Q5: We are having trouble amplifying the reverse transcriptase gene from plasma samples with low viral loads for resistance testing. What can we do?

For samples with low viral loads (e.g., <500 copies/mL), optimizing your RNA extraction and PCR protocols is crucial. Consider using a larger plasma input volume for RNA extraction and a highly sensitive, one-step RT-PCR kit.[11] It is also important to use primers that are designed to amplify conserved regions of the pol gene to account for potential viral diversity.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values for Delavirdine in phenotypic assays. - Cell viability issues.- Inaccurate virus titration.- Degradation of Delavirdine stock solution.- Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel.- Re-titer viral stocks before each experiment.- Prepare fresh Delavirdine stock solutions and store them appropriately.
Failure to detect known resistance mutations after in vitro selection with Delavirdine. - Insufficient drug pressure.- Low number of viral replication cycles.- The dominant resistant variant has a mutation outside the commonly sequenced region.- Gradually increase the concentration of Delavirdine during the selection process.- Extend the duration of the cell culture experiment.- Sequence the entire reverse transcriptase gene to identify novel mutations.
Unexpected phenotypic susceptibility results that do not correlate with the identified genotype. - Presence of minority viral variants with resistance mutations that are not detected by standard population sequencing.- Complex interactions between multiple mutations.- Consider using more sensitive methods like next-generation sequencing (NGS) to detect minor variants.[12]- Analyze the combination of mutations using a comprehensive resistance database to understand potential synergistic or antagonistic effects.

Quantitative Data Summary

Table 1: Delavirdine Susceptibility of Wild-Type and Mutant HIV-1

Virus StrainKey Mutation(s)Median IC50 (µM)Fold Change in Resistance
Wild-TypeNone0.0221
MutantK103N> 5.0> 227
MutantY181C> 5.0> 227
MutantP236L> 80 (in vitro RT assay)> 125
MutantK103N + Y181C> 25.0> 1136

Data compiled from clinical and in vitro studies.[3][13]

Table 2: Frequency of Delavirdine Resistance Mutations in a Clinical Trial (Monotherapy)

MutationFrequency in Patient Isolates (%)
K103N48
Y181C10
K103N + Y181C30
P236L3
V106A3
K103N + P236L3

Data from a study of patients receiving Delavirdine monotherapy for 8 weeks.[3]

Experimental Protocols

1. Phenotypic Susceptibility Testing

This protocol is used to determine the concentration of Delavirdine required to inhibit HIV-1 replication by 50% (IC50).

  • Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) from a healthy donor with the patient-derived or laboratory-adapted HIV-1 strain.

  • Drug Dilution: Prepare a series of Delavirdine dilutions in culture medium, typically ranging from 0.01 µM to 50 µM.[3]

  • Infection: Infect the PBMCs with the virus in the presence of the different Delavirdine concentrations.

  • Incubation: Culture the infected cells for a defined period, typically 7 days.

  • Endpoint Measurement: Measure the level of viral replication in the culture supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of viral replication against the Delavirdine concentration.

2. Genotypic Resistance Testing (Sanger Sequencing)

This protocol is used to identify mutations in the HIV-1 reverse transcriptase gene.

  • RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant using a commercial kit.[11]

  • RT-PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to reverse transcribe the viral RNA into cDNA and amplify the pol gene region encoding the reverse transcriptase.[3]

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequencing Reaction: Perform Sanger sequencing of the purified PCR product using specific primers.

  • Sequence Analysis: Analyze the resulting sequence data and compare it to a wild-type HIV-1 reference sequence to identify mutations.

Visualizations

HIV_Resistance_Pathway cluster_0 HIV-1 Replication Cycle cluster_1 Delavirdine Action & Resistance Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Reverse Transcriptase Reverse Transcriptase Reverse Transcription->Reverse Transcriptase Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Delavirdine Delavirdine Delavirdine->Reverse Transcriptase Binds to NNRTI Pocket Mutant RT Mutant RT (K103N, Y181C, P236L) Delavirdine->Mutant RT Reduced Binding Reverse Transcriptase->Mutant RT Mutations Arise Inhibition Inhibition Reverse Transcriptase->Inhibition Blocks DNA Synthesis Resistance Resistance Mutant RT->Resistance Continued DNA Synthesis Mutations Selection Pressure (K103N, Y181C, P236L)

Caption: Mechanism of Delavirdine action and the development of resistance.

Experimental_Workflow cluster_sample Sample Collection cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis Plasma_Sample Patient Plasma or Cell Culture Supernatant Virus_Isolation Virus Isolation/Culture Plasma_Sample->Virus_Isolation RNA_Extraction Viral RNA Extraction Plasma_Sample->RNA_Extraction Phenotypic_Assay Phenotypic Susceptibility Assay (IC50 Determination) Virus_Isolation->Phenotypic_Assay Resistance_Level Determine Resistance Level (Fold Change) Phenotypic_Assay->Resistance_Level RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Mutation_Analysis Sequence Analysis & Mutation Identification Sequencing->Mutation_Analysis Mutation_Analysis->Resistance_Level Correlate Genotype with Phenotype

Caption: Workflow for phenotypic and genotypic resistance testing.

References

Common Delavirdine Mesylate resistance mutations (K103N, Y181C, P236L)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavirdine Mesylate and its associated resistance mutations in HIV-1 reverse transcriptase (RT): K103N, Y181C, and P236L.

Frequently Asked Questions (FAQs)

Q1: What are the K103N, Y181C, and P236L mutations?

These are single amino acid substitutions in the HIV-1 reverse transcriptase enzyme that are selected for under the pressure of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. NNRTIs bind to a hydrophobic pocket near the active site of the RT, and these mutations alter the pocket to reduce the binding affinity of the drug.[1]

Q2: How frequently are these mutations observed in patients treated with Delavirdine?

In clinical trials involving Delavirdine monotherapy, the K103N and Y181C mutations are predominant.[2][3] The P236L mutation, while conferring high-level resistance to Delavirdine, is detected much less frequently, occurring in less than 10% of isolates from such studies.[2][3][4] In one study, 48% of patients developed the K103N mutation alone, 10% developed Y181C alone, and 30% developed a combination of K103N and Y181C.[2]

Q3: How do these mutations affect susceptibility to Delavirdine and other NNRTIs?

  • K103N: Confers significant resistance to Delavirdine (approximately 50-fold) and cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.[1]

  • Y181C: Leads to high-level resistance to both Delavirdine and nevirapine (50- to 100-fold).[1]

  • P236L: This mutation is unique. It confers high-level resistance to Delavirdine but can increase susceptibility (hypersensitivity) to other NNRTIs.[2][3][5]

Q4: What is the impact of these mutations on viral fitness?

Viral fitness, or replication capacity, can be affected by resistance mutations. The P236L mutant, in particular, has been shown to be replication-defective compared to both wild-type virus and the K103N mutant.[6][7] This reduced fitness may explain why P236L is less commonly observed in patients than K103N, as the virus with the K103N mutation can replicate more efficiently.[1][6] The K103N mutation has a relatively low impact on viral fitness, which may contribute to its persistence even after treatment is discontinued.[1]

Data Presentation: NNRTI Susceptibility Changes

The following table summarizes the fold-change in the 50% inhibitory concentration (IC₅₀) for Delavirdine and other NNRTIs in the presence of the specified mutations. Fold-change represents the ratio of the IC₅₀ for the mutant virus to the IC₅₀ for the wild-type virus.

MutationDelavirdine (DLV)Nevirapine (NVP)Efavirenz (EFV)Etravirine (ETR)Rilpivirine (RPV)
K103N ~50-fold resistance[1]>50-fold resistance[5]~20-fold resistance[5]No reduced susceptibility[5]No reduced susceptibility[5]
Y181C 50 to 100-fold resistance[1]>50-fold resistance[5]<2-fold resistance[5]~5-fold resistance[5]~3-fold resistance[5]
P236L High-level resistance[5]~4-fold resistance[5]No reduced susceptibility[5]No significant effectNo significant effect

Note: Fold-change values can vary depending on the viral background and the specific assay used.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase

This protocol outlines the generation of specific mutations (e.g., K103N, Y181C, P236L) in a plasmid containing the HIV-1 RT gene using a PCR-based method.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
  • Ensure at least 15 bases of correct sequence on both sides of the mutation.
  • The melting temperature (Tm) should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[8]
  • Primers should have a GC content >40% and end in a G or C.[8]

2. PCR Amplification:

  • Set up a 50 µL PCR reaction containing:
  • 5 µL of 10x reaction buffer
  • ~50 ng of dsDNA plasmid template
  • 125 ng of each primer (forward and reverse)
  • 1 µL of dNTP mix (10 mM each)
  • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
  • Nuclease-free water to 50 µL
  • Perform thermal cycling:
  • Initial Denaturation: 95°C for 2 minutes
  • 18-25 Cycles:
  • Denaturation: 95°C for 30 seconds
  • Annealing: 55-60°C for 1 minute
  • Extension: 68°C for 1 minute/kb of plasmid length
  • Final Extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the amplification product.[9]
  • Incubate at 37°C for at least 2 hours to digest the parental (methylated) DNA template, leaving the newly synthesized, mutated plasmid.[8]

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA.[9]
  • Plate the transformation mix on an LB agar plate containing the appropriate antibiotic for selection.
  • Incubate overnight at 37°C.

5. Verification:

  • Pick individual colonies and grow overnight in LB broth with the selective antibiotic.
  • Isolate plasmid DNA using a miniprep kit.
  • Verify the presence of the desired mutation by Sanger sequencing of the RT gene.

Protocol 2: Phenotypic Susceptibility Assay (TZM-bl Reporter Cell Line)

This assay measures the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.

1. Virus Stock Preparation:

  • Co-transfect HEK293T cells with an HIV-1 packaging vector (lacking the env gene), a plasmid expressing the desired RT mutant, and a plasmid expressing an envelope glycoprotein (e.g., VSV-G).
  • Harvest the cell supernatant containing pseudotyped virions 48-72 hours post-transfection.
  • Determine the virus titer (e.g., by measuring p24 antigen concentration via ELISA).

2. Assay Setup:

  • Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in a 96-well plate.
  • Prepare serial dilutions of Delavirdine (and other NNRTIs) in cell culture medium.
  • Add the drug dilutions to the wells.
  • Infect the cells with a standardized amount of the mutant or wild-type virus stock.
  • Include "no drug" (virus only) and "no virus" (cells only) controls.

3. Incubation and Readout:

  • Incubate the plate for 48 hours at 37°C.
  • Measure reporter gene expression (e.g., luciferase activity) using a luminometer.

4. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration relative to the "no drug" control.
  • Plot the percentage of inhibition versus the drug concentration and use a non-linear regression model to determine the IC₅₀ (the drug concentration that inhibits 50% of viral replication).
  • Calculate the fold-change in resistance by dividing the IC₅₀ of the mutant virus by the IC₅₀ of the wild-type virus.

Mandatory Visualizations

NNRTI_Mechanism cluster_0 HIV-1 Reverse Transcriptase (RT) cluster_1 Wild-Type RT cluster_2 Resistant RT (e.g., K103N) RT_Active_Site Polymerase Active Site Inhibition RT Activity Inhibited RT_Active_Site->Inhibition NNRTI_Pocket NNRTI Binding Pocket Conformational_Change Allosteric Conformational Change NNRTI_Pocket->Conformational_Change DLV Delavirdine (NNRTI) Binding DLV Binds to Pocket DLV->Binding Binding->NNRTI_Pocket Conformational_Change->RT_Active_Site distorts DLV_Res Delavirdine (NNRTI) Reduced_Binding Reduced Binding Affinity DLV_Res->Reduced_Binding Mutated_Pocket Mutated NNRTI Binding Pocket No_Inhibition RT Remains Active Mutated_Pocket->No_Inhibition Reduced_Binding->Mutated_Pocket fails to bind effectively

Caption: Mechanism of NNRTI action and resistance.

Experimental_Workflow start Start: Plasmid with WT RT Gene sdm Site-Directed Mutagenesis (Protocol 1) start->sdm verify Sequence Verification of Mutation sdm->verify transfect Produce Pseudovirus Stocks (WT and Mutants) verify->transfect confirmed clones phenotype Phenotypic Susceptibility Assay (Protocol 2) transfect->phenotype analyze Data Analysis: Calculate IC50 & Fold-Change phenotype->analyze end Result: Resistance Profile analyze->end Troubleshooting_Logic start Unexpected Phenotypic Assay Result q1 Is the fold-change reproducible? start->q1 a1_no Check Assay Consistency: - Pipetting accuracy - Reagent stability - Plate reader calibration q1->a1_no No q2 Was the mutant plasmid sequence-verified? q1->q2 Yes a2_no Sequence the plasmid stock. If incorrect, re-transform from original verified glycerol stock. q2->a2_no No q3 Were virus inputs normalized (e.g., by p24)? q2->q3 Yes a3_no Re-titer all virus stocks and repeat assay with equal inputs. q3->a3_no No end Potential issue is with viral fitness or an unknown secondary mutation. Consider full genome sequencing. q3->end Yes

References

Technical Support Center: Mitigating Delavirdine Mesylate Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Delavirdine Mesylate resistance in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a loss of Delavirdine efficacy in our long-term HIV-1 cell culture experiments. What is the likely cause?

A1: The most common cause of reduced Delavirdine efficacy in vitro is the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the RT, causing a conformational change that inhibits its function.[1][2][3] The development of resistance is rapid when NNRTIs are used as monotherapy.[1][2] Specific amino acid substitutions in this binding pocket can reduce the binding affinity of Delavirdine, thereby conferring resistance.

Q2: What specific mutations are associated with Delavirdine resistance, and do they confer cross-resistance to other NNRTIs?

A2: Several key mutations in the HIV-1 RT are known to cause Delavirdine resistance. The most predominant mutations observed in both in vitro and clinical studies are:

  • K103N: This is a very common NNRTI resistance mutation that can reduce susceptibility to Delavirdine by up to 50-fold.[1] It confers broad cross-resistance to other first-generation NNRTIs like nevirapine and efavirenz.

  • Y181C: This mutation also confers high-level resistance (50- to 100-fold) to Delavirdine and nevirapine.[1]

  • P236L: This mutation is more specific to Delavirdine. Interestingly, while it confers resistance to Delavirdine, it can result in hypersensitivity (increased susceptibility) to other NNRTIs.[2][4]

  • Other mutations such as L100I, V106A, and Y188L have also been associated with varying levels of resistance to Delavirdine and other NNRTIs.[2][5]

Q3: Our experimental results confirm the presence of a Delavirdine-resistant HIV-1 strain. What strategies can we employ in vitro to overcome this resistance?

A3: The primary strategy to overcome or mitigate Delavirdine resistance is through combination therapy. By using drugs with different mechanisms of action, you can suppress the replication of resistant variants.

  • Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Combining Delavirdine with NRTIs like Zidovudine (ZDV), Lamivudine (3TC), or Didanosine (ddI) is a highly effective strategy.[6][7][8] Triple combinations of Delavirdine with two NRTIs have shown sustained viral suppression.[6][8]

  • Combination with Protease Inhibitors (PIs): Delavirdine is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9] This property can be leveraged to "boost" the concentration of PIs like Indinavir or Saquinavir, which are metabolized by CYP3A4.[9][10][11] This synergistic interaction can enhance the efficacy of the PI against both wild-type and resistant virus strains.

  • Use of Next-Generation NNRTIs: For strains with high-level resistance to first-generation NNRTIs, second-generation NNRTIs like Etravirine or Rilpivirine may retain activity.[12] These drugs were designed to be more flexible and can bind effectively to RT enzymes even with resistance mutations like K103N.[12]

Q4: We want to prevent the emergence of resistance in our long-term viral culture experiments from the outset. What is the best approach?

A4: To prevent the rapid emergence of resistance, it is crucial to avoid using Delavirdine as a monotherapy.[1] Initiate your in vitro experiments with a combination of antiretroviral agents from the beginning. A combination of Delavirdine with two NRTIs is a standard approach that significantly delays or prevents the selection of resistant mutants.[6][8] This mimics the highly active antiretroviral therapy (HAART) used clinically and reduces the probability of viral escape.[13]

Q5: Can targeting host factors instead of viral proteins be a viable strategy against Delavirdine-resistant strains?

A5: Yes, targeting host factors required for viral replication is an emerging strategy that can be effective against drug-resistant viral variants.[14] Since these drugs target cellular proteins, they present a higher genetic barrier to the development of resistance by the virus.[14] While specific host-targeting drugs to be used in combination with Delavirdine are still largely investigational, this approach represents a promising future direction for overcoming broad antiretroviral resistance.

Quantitative Data Summary

Table 1: Key Mutations and Associated Fold-Change in Delavirdine Resistance

Mutation in Reverse Transcriptase Fold-Change in IC50 vs. Wild-Type Notes
K103N ~50-fold Confers broad cross-resistance to first-generation NNRTIs.[1]
Y181C 50 to 100-fold High-level resistance to Delavirdine and Nevirapine.[1]
P236L >10-fold Confers Delavirdine resistance but may increase susceptibility to other NNRTIs.[2][4]
L100I Intermediate Often occurs with K103N, increasing resistance levels.[1]

| V106A | >30-fold (to Nevirapine) | Confers intermediate resistance to Delavirdine.[5] |

Table 2: Efficacy of Delavirdine-Based Combination Therapy (Clinical Data Summary)

Combination Regimen Mean Change in HIV-1 RNA (log10 copies/ml) Mean Change in CD4+ Count (cells/mm³) Study Population
DLV + ZDV + ddI Sustained improvement vs. dual-drug or monotherapy Sustained improvement vs. dual-drug or monotherapy Patients with CD4 counts 100-300 cells/mm³.[6]
DLV added to failing PI regimen -1.1 log10 over 6 months +60 cells/mm³ over 6 months Patients in whom protease inhibitor therapy had failed.[10]

| DLV + RTV + IDV + 2 NRTIs | -1.4 log10 (median) | +131 cells/mm³ (mean) | Heavily antiretroviral-experienced patients.[11] |

DLV: Delavirdine; ZDV: Zidovudine; ddI: Didanosine; PI: Protease Inhibitor; RTV: Ritonavir; IDV: Indinavir; NRTI: Nucleoside Reverse Transcriptase Inhibitor.

Visual Guides: Pathways and Workflows

Caption: Experimental workflow for addressing in vitro Delavirdine resistance.

G cluster_RT HIV-1 Reverse Transcriptase pocket NNRTI Binding Pocket inhibition Allosteric Inhibition (RT conformation change) pocket->inhibition Induces no_inhibition Reduced Binding Affinity (Resistance) pocket->no_inhibition Leads to active_site Catalytic Active Site replication_blocked Viral DNA Synthesis BLOCKED active_site->replication_blocked replication_continues Viral DNA Synthesis CONTINUES active_site->replication_continues dlv Delavirdine dlv->pocket Binds to mutation Resistance Mutations (K103N, Y181C, etc.) mutation->pocket Alters shape of inhibition->active_site Inactivates no_inhibition->active_site Fails to inactivate

Caption: Mechanism of Delavirdine action and resistance.

Key Experimental Protocols

1. Protocol: Phenotypic Drug Susceptibility Assay (PBMC Assay)

This protocol is for determining the 50% inhibitory concentration (IC50) of Delavirdine against a specific HIV-1 isolate.

  • Materials:

    • Phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) from a healthy donor.

    • Complete RPMI 1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin).

    • Interleukin-2 (IL-2).

    • HIV-1 viral stock (clinical isolate or lab-adapted strain).

    • This compound stock solution (in DMSO).

    • 96-well cell culture plates.

    • p24 antigen ELISA kit.

  • Methodology:

    • Cell Preparation: Culture PHA-stimulated PBMCs for 2-3 days in complete RPMI medium supplemented with IL-2.

    • Drug Dilution: Prepare a serial dilution of this compound in culture medium. Include a "no-drug" control.

    • Infection: Plate 1x10^5 PBMCs per well in a 96-well plate. Add the serially diluted Delavirdine to the appropriate wells. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., multiplicity of infection [MOI] of 0.01).

    • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

    • Monitoring: Every 3-4 days, collect half of the cell culture supernatant for p24 antigen analysis and replace it with fresh medium containing the corresponding drug concentration.

    • Endpoint Analysis: After 7-10 days, measure the p24 antigen concentration in the collected supernatants using an ELISA kit.

    • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. Protocol: Genotypic Resistance Testing (Sanger Sequencing of RT Gene)

This protocol is for identifying mutations in the reverse transcriptase gene of an HIV-1 isolate.

  • Materials:

    • Viral RNA extracted from culture supernatant or infected cells.

    • Reverse transcriptase enzyme and reagents for cDNA synthesis.

    • Primers specific for the HIV-1 pol gene (covering the RT coding region).

    • Taq polymerase and reagents for PCR.

    • DNA purification kit.

    • Sanger sequencing reagents and access to a capillary sequencing platform.

    • Sequence analysis software (e.g., Geneious, Sequencher) and a reference HIV-1 sequence (e.g., HXB2).

  • Methodology:

    • RNA Extraction: Isolate viral RNA from the sample using a commercial kit.

    • cDNA Synthesis: Perform reverse transcription on the extracted RNA using a reverse primer specific to the pol gene to generate complementary DNA (cDNA).

    • PCR Amplification: Amplify the RT-coding region from the cDNA using nested or semi-nested PCR with specific forward and reverse primers. This increases the sensitivity and specificity of the amplification.

    • Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA fragment from the gel or directly from the PCR reaction using a purification kit.

    • Sanger Sequencing: Perform cycle sequencing reactions on the purified PCR product using both forward and reverse primers.

    • Sequence Analysis: Clean up the sequencing reactions and run them on a capillary electrophoresis sequencer.

    • Mutation Calling: Assemble the forward and reverse sequencing reads. Align the resulting consensus sequence against a wild-type HIV-1 reference sequence to identify amino acid substitutions at known resistance-associated codons (e.g., 100, 103, 106, 181, 236).

References

Managing Delavirdine Mesylate-induced rash in clinical and preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Delavirdine Mesylate-induced rash in clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical presentation of a this compound-induced rash?

A1: this compound-induced rash is one of the most common side effects observed in clinical trials.[1][2] It typically manifests as a mild to moderate maculopapular eruption, which is characterized by flat, red areas on the skin with small bumps.[3][4] The rash is most prominent on the upper body and proximal arms, with less severity on the neck, face, and lower body.[4] It usually appears within the first 1 to 3 weeks of initiating treatment and often resolves within two weeks, sometimes even with continued therapy.[4][5] While most cases are not severe, rare instances of more serious reactions like erythema multiforme and Stevens-Johnson syndrome have been reported.[4]

Q2: What is the incidence of rash associated with this compound in clinical trials?

A2: The incidence of rash in patients treated with this compound has been reported to be between 18% and 50% in clinical trials.[6] The majority of these rashes are of mild to moderate intensity.[6] For more detailed quantitative data, please refer to the data tables below.

Q3: How is a mild to moderate this compound-induced rash typically managed in a clinical setting?

A3: For mild to moderate rashes, symptomatic treatment is often sufficient. This can include the use of oral antihistamines and topical corticosteroids to alleviate itching and inflammation.[7] In many cases, the rash resolves without the need to discontinue this compound treatment.[4][5]

Q4: When should this compound be discontinued in the event of a rash?

A4: Discontinuation of this compound is recommended if a patient experiences a severe rash, or if the rash is accompanied by systemic symptoms such as fever, blistering, oral lesions, conjunctivitis, or swelling.[5][6] These could be signs of a more severe cutaneous adverse reaction, and immediate medical attention is crucial.[2]

Q5: Is there a risk of cross-reactivity with other non-nucleoside reverse transcriptase inhibitors (NNRTIs) if a patient develops a rash with this compound?

A5: Yes, there is a potential for cross-reactivity among NNRTIs. If a patient develops a severe rash with Delavirdine, caution should be exercised when considering the use of other drugs in the same class.

Troubleshooting Guides for Researchers

Preclinical Studies

Problem: Unexpectedly high incidence or severity of skin rashes in an animal model treated with this compound.

  • Possible Cause 1: Animal model sensitivity. Certain animal strains may be more susceptible to drug-induced hypersensitivity reactions.

    • Troubleshooting Step: Review the literature for the most appropriate and validated animal models for studying cutaneous adverse drug reactions. Consider using models known to be suitable for investigating T-cell mediated hypersensitivity.

  • Possible Cause 2: Formulation or vehicle effects. The vehicle used to dissolve or suspend this compound for administration could be causing skin irritation or an allergic reaction.

    • Troubleshooting Step: Run a vehicle-only control group to assess the effects of the vehicle on the skin. If the vehicle is found to be irritating, explore alternative, non-irritating formulations.

  • Possible Cause 3: Dose-dependent toxicity. The dose of this compound being used may be too high, leading to toxicity that manifests as a skin reaction.

    • Troubleshooting Step: Perform a dose-ranging study to identify a maximum tolerated dose that does not induce severe skin reactions.

Problem: Difficulty in distinguishing between a true drug-induced rash and other skin conditions in animal models.

  • Possible Cause: Confounding factors. Skin lesions in animal models can arise from various factors, including infections, parasites, or environmental stressors.

    • Troubleshooting Step 1: Ensure strict adherence to animal husbandry protocols to minimize the risk of infections and other confounding skin conditions.

    • Troubleshooting Step 2: Perform histopathological analysis of skin biopsies to characterize the nature of the inflammatory infiltrate. A T-cell mediated inflammatory response would be suggestive of a drug hypersensitivity reaction.

    • Troubleshooting Step 3: Consider re-challenging a small subset of animals that have recovered from the initial rash with a lower dose of this compound to see if the rash reappears, which would be indicative of a drug-specific reaction. This should be done with caution and under veterinary supervision.

In Vitro Assays

Problem: High background proliferation or cytotoxicity in a Lymphocyte Transformation Test (LTT) with this compound.

  • Possible Cause 1: Suboptimal drug concentration. The concentration of this compound used in the assay may be too high, leading to non-specific T-cell activation or cytotoxicity.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound that induces a specific T-cell proliferative response without causing significant cell death in lymphocytes from non-allergic donors.

  • Possible Cause 2: Contamination of cell cultures. Bacterial or fungal contamination can lead to non-specific lymphocyte activation.

    • Troubleshooting Step: Maintain strict aseptic techniques during cell culture. Regularly check cultures for signs of contamination.

  • Possible Cause 3: Issues with drug solubility or vehicle. The solvent used to dissolve this compound may be cytotoxic or may interfere with the assay.

    • Troubleshooting Step: Test the vehicle alone at the same concentration used in the experimental wells to assess its effect on lymphocyte proliferation. If the vehicle is problematic, explore alternative solvents.

Quantitative Data from Clinical Studies

Table 1: Incidence of Treatment-Emergent Rash in Pivotal Clinical Trials of this compound

StudyTreatment GroupNumber of Patients (n)Patients with Rash (%)Severe (Grade 3) Rash (%)
Study 21 Part IIRESCRIPTOR 400 mg t.i.d.41235~4
Control Group295210
Study 13CRESCRIPTOR 400 mg t.i.d.-32~4
Control Group-160

Data adapted from publicly available prescribing information. The control group consisted of patients not receiving this compound.

Table 2: Grading of this compound-Induced Rash

GradeDescriptionIncidence (%)
Grade 1Erythema, pruritus16.7
Grade 2Diffuse maculopapular rash, dry desquamation14.3
Grade 3Vesiculation, moist desquamation, ulceration1-10

Incidence percentages are based on available data from clinical trials and may vary.[8]

Experimental Protocols

Lymphocyte Transformation Test (LTT) for this compound Hypersensitivity

Objective: To assess the in vitro proliferation of peripheral blood mononuclear cells (PBMCs) from a patient with a history of this compound-induced rash in response to the drug.

Materials:

  • Heparinized venous blood from the patient and a healthy, non-allergic control subject.

  • Ficoll-Paque density gradient medium.

  • RPMI 1640 cell culture medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (pure substance).

  • Phytohemagglutinin (PHA) as a positive control.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well round-bottom cell culture plates.

  • Liquid scintillation counter or appropriate plate reader for the chosen proliferation assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from the heparinized blood of the patient and the control subject using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS) and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate Setup:

    • Add 100 µL of the PBMC suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 100 µL of the different drug concentrations to the respective wells in triplicate. Include a vehicle control.

    • For the negative control, add 100 µL of medium only.

    • For the positive control, add 100 µL of PHA solution.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 5-6 days.

  • Proliferation Assay:

    • Using [³H]-thymidine: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Using a non-radioactive method: Follow the manufacturer's instructions for the chosen proliferation assay kit.

  • Data Analysis: Calculate the stimulation index (SI) for each condition: SI = (mean counts per minute (CPM) of stimulated cultures) / (mean CPM of unstimulated cultures). An SI ≥ 2 is generally considered a positive result.

Skin Patch Testing with this compound

Objective: To identify a delayed-type hypersensitivity reaction to this compound in a subject with a history of a cutaneous adverse reaction. This procedure should be performed by a qualified healthcare professional.

Materials:

  • This compound (pure substance).

  • Petrolatum (vehicle).

  • Finn Chambers® on Scanpor® tape or a similar patch test system.

  • Positive control (e.g., a known contact allergen).

  • Negative control (vehicle only).

Methodology:

  • Preparation of Test Substance: Prepare a 1-10% dilution of this compound in petrolatum. The exact concentration may need to be optimized to avoid irritant reactions.

  • Application of Patches:

    • Apply a small amount of the this compound preparation, the positive control, and the negative control to the Finn Chambers®.

    • Apply the patch test system to a clear area of skin on the upper back of the subject.

  • First Reading (48 hours):

    • Remove the patches after 48 hours.

    • Allow the skin to rest for 30-60 minutes before the first reading.

    • Examine the application sites for any signs of a reaction, such as erythema, papules, or vesicles. Grade the reaction according to a standardized scale (e.g., the International Contact Dermatitis Research Group criteria).

  • Second Reading (72-96 hours):

    • Perform a second reading 24-48 hours after the removal of the patches to detect any delayed reactions.

  • Interpretation: A positive reaction at the this compound application site, in the absence of a reaction at the negative control site, is indicative of a delayed-type hypersensitivity to the drug.

Visualizations

Signaling Pathway for T-Cell Mediated Drug Hypersensitivity

T_Cell_Mediated_Hypersensitivity cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell (Th1) cluster_Response Inflammatory Response APC APC MHC MHC Class II APC->MHC Presents TCR T-Cell Receptor MHC->TCR Recognition Delavirdine_Peptide Delavirdine-Peptide Complex Delavirdine_Peptide->APC Processed T_Cell Naive T-Cell Activated_T_Cell Activated Th1 Cell T_Cell->Activated_T_Cell Activation Cytokines Cytokine Release (IFN-γ, TNF-α) Activated_T_Cell->Cytokines Keratinocyte_Apoptosis Keratinocyte Apoptosis Cytokines->Keratinocyte_Apoptosis Rash Maculopapular Rash Keratinocyte_Apoptosis->Rash Delavirdine Delavirdine Delavirdine->Delavirdine_Peptide Forms complex with self-peptide

Caption: T-Cell Mediated Drug Hypersensitivity Pathway.

Experimental Workflow for Lymphocyte Transformation Test (LTT)

LTT_Workflow start Start: Collect Patient and Control Blood isolate_pbmcs Isolate PBMCs using Ficoll-Paque start->isolate_pbmcs culture_cells Culture PBMCs in 96-well plate isolate_pbmcs->culture_cells add_stimulants Add Delavirdine, Controls (Vehicle, PHA) culture_cells->add_stimulants incubate Incubate for 5-6 days at 37°C, 5% CO2 add_stimulants->incubate add_label Add Proliferation Label ([³H]-thymidine or BrdU) incubate->add_label harvest_measure Harvest Cells and Measure Proliferation add_label->harvest_measure analyze_data Analyze Data: Calculate Stimulation Index (SI) harvest_measure->analyze_data end End: Positive (SI ≥ 2) or Negative Result analyze_data->end

Caption: Lymphocyte Transformation Test (LTT) Workflow.

Experimental Workflow for Skin Patch Testing

Patch_Test_Workflow start Start: Prepare Delavirdine in Petrolatum apply_patches Apply Patches (Drug, Positive & Negative Controls) to Back start->apply_patches wait_48h Wait for 48 Hours apply_patches->wait_48h remove_patches Remove Patches and Perform First Reading wait_48h->remove_patches wait_24_48h Wait for another 24-48 Hours remove_patches->wait_24_48h second_reading Perform Second Reading wait_24_48h->second_reading interpret_results Interpret Results based on Skin Reaction second_reading->interpret_results end End: Positive or Negative Result interpret_results->end

References

Impact of food on the absorption and pharmacokinetics of Delavirdine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of food on the absorption and pharmacokinetics of Delavirdine Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the overall impact of food on the absorption of this compound?

A1: The co-administration of this compound with food can lead to a decrease in the rate of absorption, as indicated by a lower maximum plasma concentration (Cmax).[1][2] However, the overall extent of absorption, measured by the area under the concentration-time curve (AUC), is not significantly affected at steady-state.[1][3] Therefore, this compound can be administered with or without food.[4][5]

Q2: How does a high-fat meal specifically affect the pharmacokinetics of a single dose of this compound?

A2: A single-dose study in healthy volunteers demonstrated that a high-fat meal (874 kcal, 57 g fat) significantly decreased the Cmax of Delavirdine by approximately 60% and reduced the AUC by about 26% compared to administration in a fasted state.

Q3: What are the observed effects of food on the steady-state pharmacokinetics of this compound in HIV-infected patients?

A3: In a multiple-dose, crossover study involving HIV-1 infected patients, administering Delavirdine with food resulted in an approximate 25% reduction in the geometric mean Cmax.[6] However, the systemic exposure (AUC) was not significantly altered.[1] Another study in stable HIV-1 infected patients receiving a 400mg dose every 8 hours showed a significant decrease in Cmax from 29.6 µM (fasted) to 23.0 µM (with food), while the minimum concentration (Cmin) and oral clearance were not significantly different between the two conditions.[2]

Q4: My experiment shows a significant decrease in Delavirdine absorption with food. What are the potential reasons?

A4: Several factors could contribute to this observation. Firstly, the type of meal used in your experiment is crucial. High-fat meals, in particular, have been shown to have a more pronounced effect on reducing the rate of Delavirdine absorption. Secondly, the timing of the meal in relation to drug administration can influence the outcome. Lastly, the pH of the gastric environment plays a role in Delavirdine's solubility and absorption.[3][7] Achlorhydria (absence of stomach acid) can reduce absorption, and in such cases, administration with an acidic beverage like orange or cranberry juice is advised.[5]

Q5: Are there any known drug-food interactions that go beyond general meal effects?

A5: While the primary interaction is with meals in general, it is important to consider the composition of the food. For instance, grapefruit juice is a known inhibitor of the CYP3A4 enzyme, which is involved in Delavirdine's metabolism.[8][9] Co-administration with grapefruit juice could potentially increase Delavirdine plasma concentrations.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound when administered with and without food, based on available clinical data.

Table 1: Single-Dose Pharmacokinetics of this compound with a High-Fat Meal in Healthy Volunteers

ParameterFasted StateWith High-Fat Meal% Change
Cmax --↓ 60%
AUC --↓ 26%

Data from a single-dose study.

Table 2: Steady-State Pharmacokinetics of this compound (400 mg every 8 hours) with Food in HIV-1 Infected Patients

ParameterFasted State (Treatment A)With Food (Treatment B)p-value
Cmax (µM) 29.6 ± 13.623.0 ± 8.610.037
Cmin (µM) 9.45 ± 6.711.2 ± 9.2> 0.05
Oral Clearance (L/h) 17.8 ± 41.618.5 ± 39.0> 0.05

Data from a randomized, crossover study where patients received two 14-day treatments.[2]

Experimental Protocols

This section provides a detailed methodology for conducting a food-effect bioavailability study for an oral drug like this compound, based on FDA guidelines.[6][10]

Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of this compound.

Study Design:

  • Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.[6]

  • Population: Healthy adult volunteers.

  • Treatments:

    • Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.

  • Washout Period: An adequate washout period (typically at least 5 half-lives of the drug) between the two treatment periods.

Standardized High-Fat, High-Calorie Meal:

  • Composition: Approximately 800 to 1000 kcal.

  • Fat Content: Approximately 50% of total calories from fat.

  • Protein Content: Approximately 150 kcal.

  • Carbohydrate Content: Approximately 250 kcal.

Procedure:

  • Screening: Screen healthy volunteers to ensure they meet the inclusion/exclusion criteria.

  • Randomization: Randomly assign subjects to one of the two treatment sequences (A then B, or B then A).

  • Dosing (Treatment A - Fasted): After an overnight fast, administer a single dose of this compound with a standard volume of water (e.g., 240 mL). Subjects should continue to fast for at least 4 hours post-dose.

  • Dosing (Treatment B - Fed): After an overnight fast, subjects will consume the standardized high-fat meal within 30 minutes. The this compound dose is administered with a standard volume of water 30 minutes after the start of the meal.

  • Blood Sampling: Collect serial blood samples at predefined time points before and after dosing to characterize the pharmacokinetic profile. Suggested time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Sample Processing: Process blood samples to separate plasma and store frozen at -20°C or below until analysis.

  • Bioanalysis: Quantify Delavirdine concentrations in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[11][12]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for each subject in each treatment period.

  • Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the fed and fasted states.

Visualizations

FoodEffectWorkflow cluster_study_setup Study Setup cluster_treatment_arms Treatment Arms (Crossover Design) cluster_fasted Fasted State cluster_fed Fed State cluster_pk_analysis Pharmacokinetic Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization SubjectRecruitment->Randomization FastedDosing Overnight Fast -> Administer Delavirdine Randomization->FastedDosing FedMeal Standardized High-Fat Meal Randomization->FedMeal BloodSampling Serial Blood Sampling FastedDosing->BloodSampling FedDosing Administer Delavirdine FedMeal->FedDosing 30 min FedDosing->BloodSampling Bioanalysis Plasma Delavirdine Quantification (HPLC) BloodSampling->Bioanalysis PK_Parameters Calculate PK Parameters (AUC, Cmax, Tmax) Bioanalysis->PK_Parameters StatisticalAnalysis Statistical Comparison (Fed vs. Fasted) PK_Parameters->StatisticalAnalysis

Figure 1. Experimental workflow for a food-effect bioavailability study.

DelavirdineAbsorptionFactors cluster_food_intake Food Intake cluster_gi_physiology Gastrointestinal Physiology cluster_drug_properties Delavirdine Properties & Absorption cluster_first_pass First-Pass Metabolism cluster_pharmacokinetics Systemic Circulation Food High-Fat Meal GastricEmptying Delayed Gastric Emptying Food->GastricEmptying GastricpH Increased Gastric pH Food->GastricpH BileSecretion Increased Bile Salt Secretion Food->BileSecretion EnterocyteMetabolism Intestinal CYP3A4 Metabolism Food->EnterocyteMetabolism components may inhibit/induce Dissolution Dissolution Rate GastricEmptying->Dissolution reduces rate of Solubility pH-dependent Solubility GastricpH->Solubility affects BileSecretion->Dissolution may enhance (micellar solubilization) Solubility->Dissolution influences Absorption Absorption Dissolution->Absorption Absorption->EnterocyteMetabolism First-Pass PK_Outcome Altered Pharmacokinetics (↓ Cmax, ↔ AUC at steady-state) Absorption->PK_Outcome EnterocyteMetabolism->PK_Outcome reduces bioavailability

Figure 2. Factors influencing Delavirdine absorption in the presence of food.

References

Validation & Comparative

A Comparative Analysis of Delavirdine Mesylate and Efavirenz: Antiviral Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Delavirdine Mesylate and Efavirenz, focusing on their antiviral potency. Both drugs target the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle, but exhibit differences in their inhibitory efficacy and clinical utility. Delavirdine is a first-generation NNRTI that is now rarely used, while Efavirenz, also a first-generation NNRTI, has been a cornerstone of antiretroviral therapy for many years.[1] This comparison aims to furnish researchers and drug development professionals with objective data to inform future research and development endeavors in the field of antiretroviral therapeutics.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Both Delavirdine and Efavirenz are non-competitive inhibitors of HIV-1 reverse transcriptase.[2][3] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind.[4] This allosteric binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.[2][3] This action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral integration into the host cell's genome and subsequent replication.[3] It is important to note that these NNRTIs are not effective against HIV-2, as the reverse transcriptase of HIV-2 has a different structure in the NNRTI binding pocket.[4]

NNRTI Mechanism of Action cluster_0 HIV-1 Virion cluster_1 Host Cell Viral RNA Viral RNA Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) Reverse_Transcriptase->NNRTI_Binding_Pocket Active_Site RT Active Site Reverse_Transcriptase->Active_Site NNRTI_Binding_Pocket->Active_Site Induces Conformational Change Viral_DNA Viral DNA (provirus) Active_Site->Viral_DNA Inhibits Synthesis Replication_Blocked Viral Replication Blocked Active_Site->Replication_Blocked Integration Integration Host_Genome Host Cell Genome Delavirdine Delavirdine Delavirdine->NNRTI_Binding_Pocket Binds to Efavirenz Efavirenz Efavirenz->NNRTI_Binding_Pocket Binds to

Mechanism of action for Delavirdine and Efavirenz.

Comparative Antiviral Potency

The antiviral potency of Delavirdine and Efavirenz has been evaluated in various in vitro assays, measuring their ability to inhibit HIV-1 reverse transcriptase activity (IC50 and Ki) and viral replication in cell culture (EC50). The following table summarizes key quantitative data for these two drugs. It is important to consider that these values can vary depending on the specific experimental conditions, such as the cell type used, the viral strain, and the assay methodology.

ParameterThis compoundEfavirenz
IC50 (HIV-1 RT) 0.26 µMNot directly reported in the same format
Ki (HIV-1 RT) Not directly reported2.93 nM[5]
EC50 (Cell Culture) Submicromolar range (in MT4 cells for analogues)[6][7]0.002 µM (in MT2 cells)[5]
EC95 (Cell Culture) Not directly reported1.5 nM[5]

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the target enzyme's activity. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme. EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.

Experimental Protocols

The determination of antiviral potency involves standardized in vitro assays. Below are representative methodologies for enzymatic and cell-based assays.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a newly synthesized DNA strand using an RNA or DNA template-primer. The reduction in incorporation in the presence of the inhibitor is a measure of its potency.

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)/oligo(dT)), labeled dNTPs (e.g., [³H]-dTTP or a fluorescently labeled dNTP), and purified recombinant HIV-1 RT.

  • Inhibitor Addition: Serial dilutions of the test compound (Delavirdine or Efavirenz) are added to the reaction mixture. A control with no inhibitor is also included.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Detection: The reaction is stopped, and the newly synthesized, labeled DNA is captured, typically on a filter membrane. The amount of incorporated label is quantified using a scintillation counter (for radioactivity) or a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

HIV-1 Replication Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The inhibition of viral replication is typically measured by quantifying a viral marker, such as the p24 antigen, or by assessing cell viability.[4]

Generalized Protocol:

  • Cell Culture: A suitable host cell line (e.g., MT-2, MT-4, or peripheral blood mononuclear cells) is cultured.[4]

  • Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound. A no-drug control is included.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • p24 Antigen ELISA: The supernatant from the cell cultures is collected, and the concentration of the HIV-1 p24 capsid protein is measured using an enzyme-linked immunosorbent assay (ELISA).

    • Cell Viability Assay (e.g., MTT assay): The viability of the cells is measured. In the absence of an effective drug, HIV-1 infection will lead to cell death (cytopathic effect). An effective antiviral will protect the cells from this effect.[5]

  • Data Analysis: The percentage of inhibition of p24 production or the percentage of cell protection is calculated for each drug concentration. The EC50 value is determined by plotting these values against the drug concentration and fitting to a dose-response curve.

Experimental_Workflow cluster_0 Enzymatic Assay (IC50) cluster_1 Cell-Based Assay (EC50) A1 Prepare Reaction Mix (HIV-1 RT, Template, dNTPs) A2 Add Serial Dilutions of Delavirdine or Efavirenz A1->A2 A3 Incubate at 37°C A2->A3 A4 Measure DNA Synthesis A3->A4 A5 Calculate IC50 A4->A5 B1 Infect Host Cells with HIV-1 B2 Add Serial Dilutions of Delavirdine or Efavirenz B1->B2 B3 Incubate (3-7 days) B2->B3 B4 Measure Viral Replication (e.g., p24 ELISA) B3->B4 B5 Calculate EC50 B4->B5

A typical experimental workflow for potency testing.

Resistance Profiles

A significant limitation of first-generation NNRTIs is the low genetic barrier to resistance. A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance.

  • Delavirdine: Resistance to Delavirdine is often associated with mutations such as K103N in the reverse transcriptase gene.[8]

  • Efavirenz: The K103N mutation is also a primary resistance mutation for Efavirenz, conferring cross-resistance to other NNRTIs, including Delavirdine.[2] Phenotypic analysis has shown that the K103N mutation alone can lead to an approximately 20-fold increase in the IC50 of Efavirenz.[2]

Concluding Remarks

The data presented in this guide highlights the higher in vitro potency of Efavirenz compared to Delavirdine, as evidenced by its lower Ki and EC50 values. While both drugs share a similar mechanism of action, the superior potency and more convenient dosing schedule of Efavirenz contributed to its more widespread and prolonged use in clinical practice.[1] Delavirdine, on the other hand, is no longer recommended for initial HIV therapy due to its lower efficacy and inconvenient dosing.[1] Understanding the comparative potency and the underlying experimental methodologies is crucial for the continued development of more effective and durable antiretroviral agents. The provided protocols and diagrams serve as a foundational resource for researchers engaged in the discovery and evaluation of new HIV-1 inhibitors.

References

Cross-resistance profile of Delavirdine Mesylate with other NNRTIs like Nevirapine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-resistance profiles of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), Delavirdine Mesylate and Nevirapine, used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). Understanding the cross-resistance patterns between these drugs is critical for developing effective antiretroviral therapeutic strategies, particularly in treatment-experienced patients.

Mechanism of Action and Resistance

Delavirdine and Nevirapine are both NNRTIs that inhibit the activity of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. They bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that disrupts its function.[1] However, the emergence of mutations in the gene encoding the reverse transcriptase can alter the structure of this binding pocket, reducing the affinity of the NNRTIs and leading to drug resistance. A single mutation can confer high-level resistance to one or more NNRTIs.[2]

Key Resistance Mutations and Cross-Resistance

Several key mutations in the HIV-1 reverse transcriptase are associated with resistance to Delavirdine and Nevirapine. Some of these mutations confer resistance to a single drug, while others result in broad cross-resistance across the NNRTI class.

Primary Cross-Resistance Mutations:

  • K103N: This is one of the most common NNRTI resistance mutations and confers cross-resistance to both Delavirdine and Nevirapine.[1][3]

  • Y181C: This mutation also leads to high-level resistance to both Delavirdine and Nevirapine.[1][3][4] In patients failing a Nevirapine regimen, the Y181C mutation is associated with resistance to Nevirapine alone, but not necessarily to Efavirenz, another NNRTI.[5]

  • G190A/S/E: The G190A/S mutations are associated with resistance to Nevirapine and can contribute to cross-resistance with other NNRTIs.[3][6] The G190E mutation, in particular, has been shown to reduce susceptibility to both first and second-generation NNRTIs.[7]

  • Y188L/C/H: These mutations are also known to cause resistance to both Delavirdine and Nevirapine.[6]

Delavirdine-Specific Resistance Profile:

  • P236L: This mutation is uniquely associated with Delavirdine resistance. Interestingly, the P236L mutation can lead to hypersensitivity (increased susceptibility) to other NNRTIs, including Nevirapine.[1] However, this mutation is relatively rare in clinical settings.[1]

Nevirapine-Specific Resistance Profile:

  • V106A: This mutation is primarily associated with Nevirapine resistance and confers high-level resistance to Nevirapine and intermediate resistance to Delavirdine.[2]

Quantitative Analysis of Cross-Resistance

The level of resistance is often quantified as a fold-change in the 50% inhibitory concentration (IC50) of a drug against a mutant virus compared to the wild-type virus. A higher fold-change indicates greater resistance.

RT MutationFold-Change in IC50 for DelavirdineFold-Change in IC50 for NevirapineLevel of Cross-Resistance
K103N HighHighHigh
Y181C HighHighHigh
G190A/S VariableHighHigh
Y188L HighHighHigh
P236L HighDecreased (Hypersensitivity)No Cross-Resistance
V106A IntermediateHighPartial Cross-Resistance

Note: "High" indicates a significant increase in IC50, leading to clinical resistance. "Intermediate" indicates a moderate increase, and "Variable" suggests that the level of resistance can differ based on the presence of other mutations.

Experimental Protocols for Resistance Testing

The cross-resistance profiles of NNRTIs are determined through two primary types of assays: genotypic and phenotypic resistance testing.[8][9]

Genotypic Resistance Testing

This method involves sequencing the HIV-1 reverse transcriptase gene from a patient's plasma sample to identify mutations known to be associated with drug resistance.[8][10]

Workflow:

  • Viral RNA Extraction: HIV-1 RNA is extracted from the patient's plasma.

  • Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA), and the region of the reverse transcriptase gene is amplified using the polymerase chain reaction (PCR).[10]

  • DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the reverse transcriptase gene.[10]

  • Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.

  • Interpretation: The identified mutations are interpreted using databases and algorithms that correlate specific mutations with resistance to different antiretroviral drugs.[11]

Phenotypic Resistance Testing

This assay directly measures the susceptibility of a patient's viral strain to a specific drug by determining the drug concentration required to inhibit viral replication.[8][10]

Workflow:

  • Virus Isolation/Generation: The patient's virus is either isolated and cultured or a recombinant virus is created by inserting the patient's reverse transcriptase gene into a laboratory strain of HIV-1.

  • Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells) are cultured in the presence of the recombinant virus.

  • Drug Titration: The infected cells are exposed to serial dilutions of the antiretroviral drug being tested (e.g., Delavirdine or Nevirapine).

  • Replication Measurement: After a set incubation period, the amount of viral replication is measured, often by quantifying the activity of the reverse transcriptase enzyme or the production of a viral protein.

  • IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold-resistance is determined by dividing the IC50 of the patient's virus by the IC50 of a wild-type control virus.[8]

Visualizations

NNRTI_Resistance_Pathway cluster_virus HIV-1 Life Cycle cluster_rt Reverse Transcriptase Action cluster_inhibition Drug Inhibition cluster_resistance Resistance Mechanism HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Provirus Provirus Integration Viral_DNA->Provirus Integration New_Virions New Virions Provirus->New_Virions Replication RT_enzyme Reverse Transcriptase (Wild-Type) NNRTI_pocket NNRTI Binding Pocket Inhibition Inhibition of Reverse Transcription NNRTI_pocket->Inhibition Leads to NNRTI Delavirdine or Nevirapine NNRTI->NNRTI_pocket Binds to Altered_Pocket Altered Binding Pocket NNRTI->Altered_Pocket Binding Reduced Mutated_RT Mutated Reverse Transcriptase (e.g., K103N) Resistance Drug Resistance Altered_Pocket->Resistance Leads to

Caption: NNRTI Mechanism of Action and Resistance Pathway.

Resistance_Testing_Workflow cluster_sample Sample Collection cluster_genotypic Genotypic Assay cluster_phenotypic Phenotypic Assay cluster_interpretation Clinical Interpretation Patient Patient Blood Sample Plasma Plasma Separation Patient->Plasma RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction Genotypic Path Virus_Culture Virus Culture or Recombinant Virus Generation Plasma->Virus_Culture Phenotypic Path RT_PCR RT-PCR Amplification RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Genotype_Result Genotypic Resistance Report (Mutation List) Sequencing->Genotype_Result Interpretation Correlate Genotype and Phenotype to Determine Cross-Resistance Genotype_Result->Interpretation Drug_Exposure Exposure to Serial Drug Dilutions Virus_Culture->Drug_Exposure Replication_Assay Measure Viral Replication Drug_Exposure->Replication_Assay Phenotype_Result Phenotypic Resistance Report (IC50 Fold-Change) Replication_Assay->Phenotype_Result Phenotype_Result->Interpretation

Caption: Experimental Workflow for NNRTI Resistance Testing.

References

Validating the In Vitro Efficacy of Delavirdine Against NNRTI-Resistant HIV-1 Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro activity of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). As the landscape of antiretroviral therapy evolves, understanding the efficacy of established drugs against emerging resistance is critical for both clinical management and the development of next-generation therapeutics. This document objectively compares Delavirdine's performance with other NNRTIs, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to Delavirdine and NNRTI Resistance

Delavirdine is a non-nucleoside reverse transcriptase inhibitor that was approved by the FDA in 1998 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[1] Like other drugs in its class, Delavirdine targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[2][3] It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function.[4][5]

A significant challenge in the clinical use of NNRTIs is the rapid emergence of drug-resistant viral strains.[6][7] Single amino acid substitutions in the NNRTI binding pocket can dramatically reduce the binding affinity of these inhibitors, leading to treatment failure.[6] This guide focuses on the in vitro characterization of Delavirdine's activity against key NNRTI-resistant HIV-1 variants.

Mechanism of Action and Resistance

NNRTIs, including Delavirdine, are allosteric inhibitors of HIV-1 RT.[2] They do not compete with the natural nucleoside triphosphate substrates but instead bind to a distinct site on the enzyme, disrupting the catalytic site and blocking both RNA- and DNA-dependent DNA polymerase activities.[3] The development of resistance is a major limitation of NNRTI therapy. Mutations in the reverse transcriptase gene can alter the shape and chemical environment of the NNRTI binding pocket, reducing drug efficacy. Common mutations conferring resistance to Delavirdine and other NNRTIs include K103N, Y181C, and V106A.[4][8] Notably, the P236L mutation, which can be selected by Delavirdine, may confer resistance to Delavirdine itself while increasing susceptibility to other NNRTIs.[4]

cluster_0 Mechanism of NNRTI Action cluster_1 Development of Resistance A HIV-1 Virion Enters CD4+ Cell B Viral RNA Released A->B C Reverse Transcriptase (RT) Initiates DNA Synthesis B->C D NNRTI (Delavirdine) Binds to Allosteric Pocket on RT C->D Therapeutic Intervention E Conformational Change in RT D->E F Inhibition of DNA Polymerase Activity E->F G Viral DNA Synthesis Blocked F->G H Viral Replication with High Mutation Rate I Selection Pressure from NNRTI Treatment H->I J Emergence of RT Mutations (e.g., K103N, Y181C) I->J K Altered NNRTI Binding Pocket J->K L Reduced NNRTI Binding Affinity K->L M Resistant Virus Proliferates L->M

Mechanism of NNRTI action and resistance development.

Comparative In Vitro Activity of Delavirdine

The in vitro activity of antiretroviral drugs is typically quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of viral replication in a cell culture assay. The following tables summarize the in vitro activity of Delavirdine and other NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains.

Table 1: In Vitro Activity of Delavirdine Against Wild-Type and NNRTI-Resistant HIV-1

HIV-1 StrainKey Resistance Mutation(s)Delavirdine IC50 (µM)Fold Change in IC50
Wild-TypeNone0.005 - 0.030[9]-
Mutant Strain 1K103N> 1.0> 33-200
Mutant Strain 2Y181C> 1.0> 33-200
Mutant Strain 3V106AVariableVariable
Mutant Strain 4P236LVariableVariable
Mutant Strain 5K101E0.537[10]~18-107

Fold change is calculated relative to the wild-type IC50. Data compiled from multiple sources may show ranges.

Table 2: Comparative In Vitro Activity of NNRTIs Against Resistant HIV-1 Strains

MutationDelavirdineNevirapineEfavirenzEtravirine
K103N High-level resistance[4][11]High-level resistance[8]High-level resistance (20-fold)[8][12]Susceptible
Y181C High-level resistance[4][13]High-level resistance[8]Low-level resistance (~2-fold)[8]Susceptible
L100I Strong loss of activity[14]Strong loss of activity[14]Strong loss of activity[14]Intermediate resistance
V179D Strong loss of activity[14]Strong loss of activity[14]Strong loss of activity[14]Susceptible
P236L Resistance[4]Hypersusceptible[4]Hypersusceptible[4]Not widely reported

This table provides a qualitative comparison of resistance profiles. "High-level resistance" indicates a significant increase in IC50, rendering the drug likely ineffective clinically.

Experimental Protocols

The validation of in vitro activity against HIV-1 strains is typically conducted using cell-based phenotypic assays. The following is a generalized protocol for such an experiment.

Protocol: HIV-1 Drug Susceptibility Assay (Cell-Based)

  • Cell Culture: Maintain a susceptible host cell line (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Virus Stocks: Prepare and titrate high-titer stocks of wild-type and NNRTI-resistant HIV-1 strains. The infectious titer (e.g., TCID50/mL) must be determined to ensure a consistent multiplicity of infection (MOI) for each experiment.

  • Drug Preparation: Prepare serial dilutions of Delavirdine and other comparator NNRTIs in culture medium. A wide range of concentrations should be tested to generate a complete dose-response curve.

  • Infection:

    • Plate the host cells at a predetermined density in a 96-well plate.

    • Add the serially diluted drug solutions to the wells.

    • Infect the cells with a standardized amount of the respective HIV-1 strain (wild-type or mutant).

    • Include control wells with no drug (virus control) and no virus (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: Measure the extent of viral replication using an appropriate endpoint. Common methods include:

    • p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase Assay: Measure the activity of reverse transcriptase in the supernatant.

    • Reporter Gene Assay: Use engineered cell lines (e.g., TZM-bl) that express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control.

    • Plot the percentage of inhibition against the drug concentration (log scale).

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • The fold-change in resistance is calculated by dividing the IC50 for the mutant strain by the IC50 for the wild-type strain.

cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Culture Host Cells (e.g., TZM-bl) D Plate Cells in 96-well Format A->D B Prepare Virus Stocks (WT & Resistant Strains) F Infect Cells with HIV-1 B->F C Prepare Serial Dilutions of Delavirdine E Add Drug Dilutions to Wells C->E D->E E->F G Incubate for 3-7 Days F->G H Quantify Viral Replication (e.g., p24 ELISA) G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J K Determine Fold-Change in Resistance J->K

Experimental workflow for in vitro HIV-1 drug susceptibility testing.

Conclusion

The in vitro data demonstrate that while Delavirdine is active against wild-type HIV-1, its efficacy is severely compromised by the presence of common NNRTI resistance mutations, particularly K103N and Y181C.[4] This high level of cross-resistance with first-generation NNRTIs like nevirapine has limited its clinical utility, especially in second-line and salvage therapies.[15][16] Newer generation NNRTIs, such as etravirine, were specifically designed to be more resilient to these mutations.[17]

The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating HIV-1 drug resistance and for those involved in the discovery and development of novel antiretroviral agents. Understanding the resistance profile of existing drugs like Delavirdine is fundamental to designing more robust and durable therapeutic strategies against HIV-1.

References

A Comparative Analysis of Delavirdine Mesylate Resistance: Genotypic and Phenotypic Correlates

Author: BenchChem Technical Support Team. Date: November 2025

Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT), a crucial enzyme in the viral replication cycle.[1][2] It binds to a hydrophobic pocket near the active site of the RT, disrupting its function and halting the conversion of viral RNA to DNA.[3][4] However, the clinical efficacy of Delavirdine, as with other NNRTIs, can be compromised by the emergence of drug-resistant viral strains.[5] Understanding the genetic basis of this resistance and its impact on drug susceptibility is paramount for effective HIV-1 management.

Genotypic Correlates of Delavirdine Resistance

Resistance to Delavirdine is primarily associated with specific amino acid substitutions, or mutations, within the NNRTI binding pocket of the reverse transcriptase enzyme. These mutations are selected for under the pressure of the drug and can significantly reduce its binding affinity.

Several key mutations have been identified that confer resistance to Delavirdine and other NNRTIs:

  • K103N: This is one of the most common NNRTI resistance mutations. It confers cross-resistance to a range of NNRTIs, including Delavirdine, nevirapine, and efavirenz.[6][7]

  • Y181C: Another prevalent mutation, Y181C also leads to broad cross-resistance among the first-generation NNRTIs.[3][6]

  • P236L: This mutation is more specifically associated with Delavirdine resistance.[6][8] Interestingly, the P236L mutation can sometimes lead to hypersensitivity, or increased susceptibility, to other NNRTIs like nevirapine and efavirenz.[3][6]

  • Other Associated Mutations: Additional mutations such as A98G, L100I, K101E/P, V106A/M, V108I, Y188C/H/L, G190A/S, and M230L are also implicated in NNRTI resistance and can contribute to reduced susceptibility to Delavirdine, often in combination with other primary mutations.[9][10]

Phenotypic Correlates: Quantifying Resistance

The genetic mutations described above result in a phenotypic change: a measurable decrease in the virus's susceptibility to the drug. This is quantified as the "fold change" in the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%.[11] A higher fold change indicates greater resistance.

The table below summarizes the typical fold changes in susceptibility to Delavirdine and other NNRTIs conferred by key resistance mutations.

MutationDelavirdine (DLV) Fold ChangeNevirapine (NVP) Fold ChangeEfavirenz (EFV) Fold ChangeRilpivirine (RPV) Fold ChangeEtravirine (ETR) Fold ChangeDoravirine (DOR) Fold Change
K103N >20>20~20<2<2~2
Y181C >20>20~2>20~5<2
P236L High-level (>50)~4 (or hypersensitive)<2 (or hypersensitive)<2<2<2
G190A >20>20~6>20~5<2
L100I >20>20>20>20~5~2

Note: Fold change values are approximate and can vary depending on the viral background and the presence of other mutations. Data compiled from multiple sources.[8][10][12][13]

Cross-Resistance Among NNRTIs

A significant challenge in NNRTI therapy is the high degree of cross-resistance.[1] Mutations like K103N and Y181C, often selected during Delavirdine therapy, can render other first-generation NNRTIs like nevirapine and efavirenz ineffective.[6][7] Newer generation NNRTIs, such as etravirine and rilpivirine, were designed to have a higher genetic barrier to resistance and may retain activity against viruses with some of these common mutations.[9] Doravirine, another newer NNRTI, also shows a favorable resistance profile against many common NNRTI-resistant strains.[12][13]

Experimental Methodologies

The data presented in this guide are derived from standardized genotypic and phenotypic resistance assays.

Genotypic Resistance Testing

Genotypic assays identify resistance-associated mutations in the viral genes encoding the drug targets, such as reverse transcriptase for NNRTIs.

Protocol: Sanger Sequencing of HIV-1 Reverse Transcriptase

  • RNA Extraction: Viral RNA is extracted from a patient's plasma sample using a commercial kit (e.g., MagMAX Viral/Pathogen Nucleic Acid Isolation Kit).[14]

  • Reverse Transcription and PCR (RT-PCR): The extracted RNA is reverse transcribed into complementary DNA (cDNA). A specific region of the pol gene, which includes the reverse transcriptase coding sequence, is then amplified using polymerase chain reaction (PCR). This often involves a nested PCR approach for increased sensitivity and specificity.[14]

  • Sequencing: The amplified PCR product is purified and then sequenced using the Sanger dideoxy method. This determines the precise nucleotide sequence of the viral gene.[14][15]

  • Data Analysis: The obtained sequence is compared to a wild-type reference sequence (e.g., HXB2). Specialized software identifies mutations by detecting differences from the reference. The identified mutations are then cross-referenced with databases (e.g., Stanford HIV Drug Resistance Database) to predict drug susceptibility.[16]

Phenotypic Resistance Testing

Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[17]

Protocol: Recombinant Virus Phenotypic Assay (e.g., PhenoSense)

  • Sample Preparation: The reverse transcriptase and protease coding regions are amplified from patient-derived viral RNA.[18]

  • Vector Construction: These amplified genetic segments are inserted into a standardized, replication-defective HIV-1 vector that contains a reporter gene, such as luciferase.[18]

  • Virus Production: The resulting recombinant vectors are transfected into a producer cell line, leading to the generation of virus particles that contain the patient's reverse transcriptase.[18]

  • Infection and Drug Susceptibility: Target cells are infected with the recombinant virus in the presence of serial dilutions of Delavirdine and other NNRTIs. A control infection is performed with a wild-type reference virus.[11][18]

  • Readout and Analysis: After a single round of replication, the expression of the reporter gene (e.g., luciferase activity) is measured. The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and the reference virus. The fold change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus.[19]

Visualizing Resistance and Experimental Workflows

dot

ResistanceMechanism cluster_RT HIV-1 Reverse Transcriptase cluster_Drug Drug Action cluster_ResistantRT Resistant HIV-1 RT RT Wild-Type Enzyme Pocket NNRTI Binding Pocket RT->Pocket contains MutatedRT Mutated Enzyme (e.g., K103N, Y181C) RT->MutatedRT Drug pressure selects for mutations DLV Delavirdine DLV->Pocket Binds to & inhibits MutatedPocket Altered Binding Pocket DLV->MutatedPocket Binding prevented MutatedRT->MutatedPocket contains

Caption: Mechanism of Delavirdine resistance in HIV-1 Reverse Transcriptase.

dot

PhenotypicAssayWorkflow Workflow for Phenotypic Drug Resistance Testing start Patient Plasma Sample rna_extraction 1. Viral RNA Extraction start->rna_extraction rt_pcr 2. RT-PCR Amplification (RT Gene) rna_extraction->rt_pcr ligation 3. Ligation into HIV Vector w/ Reporter Gene rt_pcr->ligation transfection 4. Transfection of Producer Cells ligation->transfection virus_production 5. Production of Recombinant Virus transfection->virus_production infection 6. Infection of Target Cells with Serial Drug Dilutions virus_production->infection readout 7. Measure Reporter Gene Activity (e.g., Luciferase) infection->readout analysis 8. Calculate IC50 & Fold Change readout->analysis end Resistance Profile analysis->end

Caption: A typical experimental workflow for phenotypic HIV drug susceptibility assays.

References

Assessing the Hypersensitivity to Other NNRTIs Conferred by the P236L Delavirdine Resistance Mutation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in HIV-1 is a significant challenge in antiretroviral therapy. Understanding the complex interplay between specific mutations and susceptibility to different drugs is crucial for developing effective treatment strategies. This guide provides a comparative analysis of the hypersensitivity to various non-nucleoside reverse transcriptase inhibitors (NNRTIs) conferred by the P236L mutation, which is primarily associated with resistance to Delavirdine.

Executive Summary

The P236L mutation in the HIV-1 reverse transcriptase (RT) is selected for under pressure from the NNRTI Delavirdine, conferring high-level resistance to this specific drug. However, a notable characteristic of the P236L mutation is its tendency to not induce broad cross-resistance to other NNRTIs. In fact, evidence suggests that this mutation can lead to hypersensitivity, or increased susceptibility, to other drugs within the same class. This guide summarizes the available quantitative data on the fold change in susceptibility for a range of NNRTIs in the presence of the P236L mutation, provides detailed experimental methodologies for assessing these effects, and visually represents the key experimental workflows and molecular interactions.

Data Presentation: NNRTI Susceptibility Profile of the P236L Mutant

The following table summarizes the fold change in susceptibility of HIV-1 variants harboring the P236L mutation to a panel of NNRTIs. The fold change is calculated relative to the wild-type virus, where a value greater than 1 indicates resistance, a value of 1 indicates no change, and a value less than 1 indicates increased susceptibility (hypersensitivity).

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)Fold Change in Susceptibility (P236L Mutant)Interpretation
Delavirdine (DLV)High-level resistanceSelected for by DLV treatment
Nevirapine (NVP)~4.0Reduced Susceptibility
Efavirenz (EFV)Data not consistently available; reports suggest no significant reduction in susceptibility.Likely Susceptible
Etravirine (ETR)Data not consistently available; reports suggest no significant reduction in susceptibility.Likely Susceptible
Rilpivirine (RPV)Data not consistently available; reports suggest no significant reduction in susceptibility.Likely Susceptible
Doravirine (DOR)2.8[1]Susceptible

Note: While the term "hypersensitivity" is used in the literature to describe the effect of P236L on other NNRTIs, specific fold-change values demonstrating this phenomenon (typically <1.0) are not consistently reported across all studies for Efavirenz, Etravirine, and Rilpivirine. A fold change of less than 0.4 is considered a more stringent definition of hypersusceptibility. The available data strongly indicates a lack of cross-resistance to these compounds.

Experimental Protocols

The assessment of NNRTI susceptibility in the context of the P236L mutation involves two key experimental procedures: the generation of the mutant virus through site-directed mutagenesis and the subsequent phenotypic analysis of drug susceptibility.

Site-Directed Mutagenesis of HIV-1 Reverse Transcriptase (P236L)

This protocol describes the generation of an HIV-1 proviral DNA clone containing the P236L mutation in the reverse transcriptase gene, using a wild-type clone such as pNL4-3 as a template.

Materials:

  • Wild-type HIV-1 proviral DNA (e.g., pNL4-3)

  • Mutagenic primers for P236L (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design forward and reverse mutagenic primers that anneal to the region of the reverse transcriptase gene encoding proline at position 236. The primers should contain a mismatch to change the proline codon (CCA, CCT, CCC, or CCG) to a leucine codon (CTA, CTT, CTC, CTG, TTA, or TTG).

  • PCR Amplification: Perform a PCR reaction using the wild-type proviral DNA as a template and the mutagenic primers. The reaction should be optimized for the high-fidelity polymerase and the specific plasmid size. A typical thermal cycling program would include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Following PCR, digest the reaction mixture with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which corresponds to the parental, non-mutated plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and remains intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates and incubate overnight. Isolate plasmid DNA from individual colonies and sequence the reverse transcriptase gene to confirm the presence of the P236L mutation and the absence of any other unintended mutations.

Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)

This protocol outlines a method for determining the susceptibility of the P236L mutant virus to various NNRTIs using a recombinant virus assay, such as the PhenoSense HIV assay.

Materials:

  • P236L mutant and wild-type HIV-1 proviral DNA clones

  • HEK293T cells (or other suitable packaging cell line)

  • Transfection reagent

  • Target cells (e.g., MT-2 cells or TZM-bl cells)

  • NNRTIs (Delavirdine, Nevirapine, Efavirenz, Etravirine, Rilpivirine, Doravirine) at various concentrations

  • Luciferase assay reagent (if using a luciferase reporter system)

  • p24 antigen ELISA kit

Procedure:

  • Virus Production: Co-transfect HEK293T cells with the P236L mutant or wild-type proviral DNA and a VSV-G expression vector to produce pseudotyped viral particles.

  • Virus Harvest and Quantification: After 48-72 hours, harvest the cell culture supernatant containing the viral particles. Determine the virus titer, for example, by measuring the p24 antigen concentration using an ELISA.

  • Susceptibility Assay:

    • Seed target cells in a 96-well plate.

    • Prepare serial dilutions of each NNRTI in cell culture medium.

    • Add the diluted NNRTIs to the wells.

    • Infect the cells with a standardized amount of the P236L mutant or wild-type virus.

    • Include control wells with no drug and no virus.

  • Readout: After a defined incubation period (e.g., 48-72 hours), measure the extent of viral replication. This can be done by quantifying luciferase activity if using a reporter cell line, or by measuring p24 antigen levels in the supernatant.

  • Data Analysis:

    • For each drug, plot the percentage of viral inhibition against the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) for both the mutant and wild-type viruses.

    • The fold change in susceptibility is determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the conceptual interaction between the P236L mutation and different NNRTIs.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_phenotyping Phenotypic Susceptibility Assay wt_plasmid Wild-Type HIV-1 Plasmid (pNL4-3) pcr PCR with P236L Primers wt_plasmid->pcr dpni DpnI Digestion pcr->dpni transformation E. coli Transformation dpni->transformation sequencing Sequence Verification transformation->sequencing p236l_plasmid P236L Mutant Plasmid sequencing->p236l_plasmid transfection Transfection of HEK293T Cells p236l_plasmid->transfection virus_production Virus Production transfection->virus_production infection Infection of Target Cells virus_production->infection drug_treatment Treatment with NNRTIs infection->drug_treatment readout Measure Viral Replication drug_treatment->readout fold_change Calculate Fold Change readout->fold_change

Caption: Workflow for assessing NNRTI hypersensitivity.

NNRTI_Binding cluster_wt Wild-Type RT cluster_p236l P236L Mutant RT wt_pocket NNRTI Binding Pocket p236l_pocket Altered NNRTI Binding Pocket (P236L) dlv Delavirdine dlv->wt_pocket Binds effectively dlv->p236l_pocket Binding impaired (Resistance) other_nnrtis Other NNRTIs (e.g., Efavirenz, Doravirine) other_nnrtis->wt_pocket Binds effectively other_nnrtis->p236l_pocket Binding potentially enhanced (Hypersensitivity)

Caption: P236L mutation's impact on NNRTI binding.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Delavirdine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides essential safety protocols and logistical guidance for the handling and disposal of Delavirdine Mesylate. Adherence to these procedures is critical to ensure the safety of all personnel working with this compound. This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] While a valuable therapeutic agent, it is also classified as hazardous, necessitating stringent safety measures. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step instructions to directly address operational questions.

Hazard Identification and Safety Summary

This compound poses several health risks upon exposure. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[4] The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarningGHS07
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following PPE is required:

  • Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves that meet the ASTM D6978 standard are required.[5][6] The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.[6] Gloves must be changed regularly, at least hourly, or immediately if they become contaminated, torn, or punctured.[6]

  • Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[5][6] Gowns made of polyethylene-coated polypropylene or other laminate materials are recommended.[5]

  • Eye and Face Protection: Use of a full-face shield is strongly recommended to protect against splashes.[7] At a minimum, chemical splash goggles must be worn.[5][8]

  • Respiratory Protection: In situations where there is a risk of generating airborne particles (e.g., weighing, reconstituting powders, or cleaning spills), a NIOSH-certified N95 or higher-level respirator is required.[7] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.

  • Head and Shoe Covers: Disposable head and hair coverings, as well as shoe covers, are necessary to prevent contamination of personal clothing and the surrounding environment.[5]

Operational Plan for Safe Handling

The following step-by-step procedures must be followed for all operations involving this compound:

1. Preparation and Engineering Controls:

  • All handling of this compound powder must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or other containment primary engineering control (C-PEC).[8][9]

  • Ensure the work area is clean and free of clutter.

  • Place a plastic-backed absorbent pad on the work surface to contain any potential spills.[8]

2. Donning PPE:

  • Wash hands thoroughly before donning any PPE.[6][8]

  • Don shoe covers, head/hair covers, and the inner pair of gloves.

  • Don the protective gown, ensuring complete coverage.

  • Don the outer pair of gloves, making sure they overlap the gown cuffs.

  • Don eye and face protection, followed by respiratory protection if required.

3. Handling the Compound:

  • Carefully unpack the container within the designated containment area.

  • When weighing the powder, use gentle movements to minimize dust generation.

  • For reconstitution, slowly add the diluent to the powder to avoid splashing.

  • All containers holding this compound must be clearly labeled with the chemical identity and appropriate hazard warnings.[8]

4. Doffing PPE:

  • Remove PPE in a manner that prevents self-contamination.

  • Remove the outer pair of gloves first.

  • Remove the gown, turning it inside out as it is removed.

  • Remove shoe covers and head/hair covers.

  • Remove eye and face protection and the inner pair of gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[6][8]

Emergency Procedures

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with absorbent material, working from the outside in.

  • Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate deactivating agent, followed by a rinse with water.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

All exposure incidents must be reported to the appropriate institutional safety officer.[8]

Disposal Plan

All waste generated from the handling of this compound is considered hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, etc.) must be placed in a clearly labeled hazardous waste container.[8]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

  • Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[4]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency Emergency Response A Assess Risks & Review SDS B Prepare Engineering Controls (Fume Hood/BSC) A->B C Gather All Necessary PPE B->C D Don PPE in Correct Sequence C->D E Perform Work in Containment Area D->E F Handle Compound with Care E->F L Spill E->L M Personnel Exposure E->M G Label All Containers F->G H Doff PPE in Correct Sequence G->H I Dispose of Waste in Designated Bins H->I J Decontaminate Work Area I->J K Wash Hands Thoroughly J->K N Follow Emergency Procedures L->N M->N O Report Incident N->O

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delavirdine Mesylate
Reactant of Route 2
Reactant of Route 2
Delavirdine Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.